1,1'-Carbonylbis(3-methylimidazolium) triflate
Description
Properties
IUPAC Name |
bis(3-methylimidazol-3-ium-1-yl)methanone;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.2CHF3O3S/c1-10-3-5-12(7-10)9(14)13-6-4-11(2)8-13;2*2-1(3,4)8(5,6)7/h3-8H,1-2H3;2*(H,5,6,7)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBZTXSPTHTBBM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N2C=C[N+](=C2)C.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F6N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378475 | |
| Record name | 1,1'-Carbonylbis(3-methyl-1H-imidazol-3-ium) bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120418-31-7 | |
| Record name | 1,1'-Carbonylbis(3-methyl-1H-imidazol-3-ium) bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Carbonyldi(3-methyl-1H-imidazol-3-ium) trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 1,1'-Carbonylbis(3-methylimidazolium) Triflate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1'-Carbonylbis(3-methylimidazolium) triflate, a highly efficient reagent for aminoacylations. The document details the synthetic protocol, purification methods, and extensive characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Furthermore, it explores the application of this reagent in the synthesis of chiral molecules, with a specific focus on its relevance to the development of pilocarpine analogs and their interaction with muscarinic acetylcholine receptors, a critical signaling pathway in various physiological processes.
Introduction
This compound, also known as bis(trifluoromethanesulfonate), is a powerful activating agent used in organic synthesis. Its high reactivity makes it particularly suitable for aminoacylation reactions, a fundamental process in peptide synthesis and the modification of bioactive molecules. This guide serves as a detailed resource for researchers utilizing this reagent, providing the necessary information for its preparation, handling, and application in synthetic and medicinal chemistry.
Synthesis and Purification
The synthesis of this compound is achieved through the reaction of 1,1'-carbonylbisimidazole with fresh methyl triflate. The reaction is typically carried out in nitromethane at a controlled temperature.
Experimental Protocol: Synthesis
Materials:
-
1,1'-Carbonylbisimidazole
-
Methyl triflate (freshly distilled)
-
Nitromethane (anhydrous)
-
Anhydrous ether (for washing)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,1'-carbonylbisimidazole in anhydrous nitromethane.
-
Cool the solution to 10 °C in an ice-water bath.
-
Slowly add fresh methyl triflate to the stirred solution under a nitrogen atmosphere. It is crucial to use fresh methyl triflate to avoid contamination with triflic acid[1].
-
Allow the reaction to proceed at 10 °C for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC or NMR of an aliquot).
-
Upon completion, the product can be used in situ in the nitromethane solution or isolated as a solid.
Experimental Protocol: Purification
-
To isolate the solid product, remove the nitromethane solvent under reduced pressure (in vacuo)[1].
-
Wash the resulting solid with anhydrous ether to remove any unreacted starting materials and impurities. The product is insoluble in ether[1].
-
Dry the purified white to off-white solid under high vacuum to remove residual solvents.
-
Store the final product under anhydrous conditions, either as a solid or as a solution in dry nitromethane, as it is reactive with water[1].
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for confirming its identity and purity.
Physicochemical Properties
The quantitative physicochemical data for this compound is summarized in the table below.
| Property | Value | Reference |
| Appearance | White to Off-White Solid | [1] |
| Molecular Formula | C11H12F6N4O7S2 | |
| Molecular Weight | 490.36 g/mol | |
| Solubility | Soluble in nitromethane, chloroform; Insoluble in ether | [1] |
| Reactivity | Reacts with water | [1] |
Spectroscopic Data
The ¹H NMR spectrum provides characteristic signals for the protons in the imidazolium ring and the methyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.86 | s | 2H | N-CH-N protons |
| 7.44 | m | 2H | Imidazole C4/C5-H |
| 7.16 | m | 2H | Imidazole C4/C5-H |
| 4.00 | s | 6H | N-CH₃ protons |
| Solvent: CDCl₃[1] |
The ¹⁹F NMR spectrum is crucial for characterizing the triflate anion. For triflate-containing ionic liquids, a characteristic signal is typically observed around -79 ppm[2].
Application in the Synthesis of Pilocarpine Analogs and Relevance to Drug Development
This compound is a highly effective reagent for aminoacylations, a key reaction in the synthesis of modified peptides and other bioactive molecules[1]. A notable application is in the synthesis of chiral pilocarpine analogs via a C-8 ketone intermediate[1].
Pilocarpine and its Signaling Pathway
Pilocarpine is a muscarinic receptor agonist used in the treatment of glaucoma and dry mouth. It primarily acts on M1 and M3 muscarinic acetylcholine receptors. The activation of these receptors initiates a G-protein coupled signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, triggers an increase in intracellular calcium levels, activating nitric oxide synthase (NOS) and cyclooxygenase (COX), ultimately leading to the production of nitric oxide (NO) and prostaglandins.
Synthesis of Pilocarpine Analogs and Drug Development
The development of pilocarpine analogs is a key strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. The use of potent aminoacylating agents like this compound allows for the efficient and stereoselective introduction of various amino acid moieties into the pilocarpine scaffold. This chemical modification can lead to analogs with altered binding affinities for muscarinic receptor subtypes, potentially resulting in more targeted therapeutic effects with fewer side effects. The ability to rapidly synthesize a library of such analogs is crucial for structure-activity relationship (SAR) studies, which are fundamental to modern drug development.
Conclusion
This compound is a valuable and highly reactive reagent for aminoacylation reactions. This guide has provided a detailed overview of its synthesis, purification, and characterization. Its application in the synthesis of pilocarpine analogs highlights its importance in medicinal chemistry and drug development for targeting specific signaling pathways. The methodologies and data presented herein are intended to support researchers in the effective utilization of this powerful synthetic tool.
References
"physical and chemical properties of 1,1'-Carbonylbis(3-methylimidazolium) triflate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 1,1'-Carbonylbis(3-methylimidazolium) triflate. This reagent, identified by CAS Number 120418-31-7, is a highly efficient coupling agent primarily utilized in aminoacylations for peptide and ester synthesis. Its ionic nature and high reactivity offer distinct advantages in organic synthesis, particularly in the construction of complex biomolecules. This document compiles available data on its spectroscopic and physical characteristics, alongside detailed experimental protocols for its preparation and use.
Chemical and Physical Properties
This compound is a white to off-white solid that is reactive with water.[1] It is soluble in organic solvents such as nitromethane and chloroform, but insoluble in ether.[1] Due to its hygroscopic and reactive nature, it should be handled under an inert atmosphere and stored in a refrigerator at 2-8°C.[2][3]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂F₆N₄O₇S₂ | [3] |
| Molecular Weight | 490.36 g/mol | [3] |
| CAS Number | 120418-31-7 | [1][2][3] |
| Appearance | White to Off-White Solid | [1][2] |
| Melting Point | 78-80 °C | [4] |
| Boiling Point | Not available | - |
| Density | Not available | - |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
| Technique | Data | Source(s) |
| ¹H NMR (CDCl₃) | δ 8.86 (s, 2H), 7.44 (m, 2H), 7.16 (m, 2H), 4.00 (s, 6H) | [1] |
| ¹³C NMR | Data not available | - |
| Infrared (IR) | Data not available | - |
| Mass Spectrometry | Data not available | - |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the bis-alkylation of 1,1'-carbonylbisimidazole. It is crucial to use fresh methyl triflate to avoid contamination with triflic acid.[1] The reagent is typically prepared under anhydrous conditions and either used immediately or stored in a dry nitromethane solution or as a solid in the absence of moisture.[1]
Materials:
-
1,1'-Carbonylbisimidazole (CDI)
-
Freshly distilled methyl triflate (MeOTf)
-
Anhydrous nitromethane
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,1'-carbonylbisimidazole in anhydrous nitromethane.
-
Cool the solution to 10 °C using an ice bath.
-
Slowly add fresh methyl triflate to the stirred solution at 10 °C.
-
After the addition is complete, the product can be used in situ as a solution in nitromethane.
-
Alternatively, the solvent can be removed in vacuo to yield this compound as a solid.
Application in Peptide Coupling (Aminoacylation)
This compound is a highly effective reagent for the formation of peptide bonds. The reaction proceeds through the activation of a carboxylic acid, followed by nucleophilic attack by an amine.
General Protocol for Dipeptide Synthesis:
-
Activation: The N-protected amino acid (1 equivalent) is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile). This compound (1 equivalent) is added to the solution to activate the carboxylic acid.
-
Coupling: The amino acid ester hydrochloride (1 equivalent) and a non-nucleophilic base such as pyridine (2 equivalents) are added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for a designated time, typically around 15 minutes.
-
Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with saturated sodium bicarbonate solution, 1.0 M hydrochloric acid, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the dipeptide.
Chemical Reactivity and Applications
The primary application of this compound is as a coupling reagent in the synthesis of peptides and esters.[1] Its high reactivity stems from the two positively charged imidazolium rings, which make the carbonyl carbon highly electrophilic. This facilitates the activation of carboxylic acids, forming a highly reactive acyl-imidazolium intermediate, which is then readily attacked by nucleophiles like amines or alcohols.
This reagent has been successfully used in the synthesis of chiral Pilocarpine analogs, highlighting its utility in the preparation of complex and biologically active molecules.[1][2]
Safety and Handling
This compound is sensitive to moisture and should be handled in a dry environment, preferably in a glovebox or under an inert atmosphere.[1] It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses, when handling this compound. As it reacts with water, appropriate quenching procedures should be in place. For long-term storage, it should be kept in a tightly sealed container in a refrigerator.[2]
References
An In-depth Technical Guide to 1,1'-Carbonylbis(3-methylimidazolium) triflate (CAS No. 120418-31-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Carbonylbis(3-methylimidazolium) triflate, also known as bis(3-methylimidazolium-1-yl)methanone trifluoromethanesulfonate, is a highly efficient coupling reagent primarily utilized for aminoacylations in peptide synthesis and other related amide bond formations. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and a summary of its known uses in synthetic chemistry, particularly within the realm of drug development.
Chemical Properties and Identification
This compound is a white to off-white solid that is soluble in nitromethane and chloroform, but insoluble in ether. It is known to react with water and should be handled under anhydrous conditions.[1] For optimal stability, it can be stored as a solid in the absence of moisture or in a dry nitromethane solution.[1]
| Property | Value | Reference |
| CAS Number | 120418-31-7 | |
| Molecular Formula | C₁₁H₁₂F₆N₄O₇S₂ | [2][3] |
| Molecular Weight | 490.36 g/mol | [3] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 78-80 °C | [4] |
| Solubility | Soluble in nitromethane, chloroform; Insoluble in ether | [1] |
| Storage Temperature | 2-8 °C under an inert atmosphere | [2] |
| ¹H NMR (CDCl₃) | δ 8.86 (s, 2H), 7.44 (m, 2H), 7.16 (m, 2H), 4.00 (s, 6H) | [1] |
| Purity | Typically ≥97% | [2] |
Synthesis of this compound
The synthesis of this reagent involves the reaction of 1,1'-carbonylbisimidazole with fresh methyl triflate. It is crucial to use freshly prepared or distilled methyl triflate to avoid contamination with triflic acid, which can affect the reagent's quality.[1]
Experimental Protocol: Synthesis
Materials:
-
1,1'-Carbonylbisimidazole
-
Freshly distilled methyl triflate
-
Anhydrous nitromethane
-
Anhydrous diethyl ether (for washing)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,1'-carbonylbisimidazole in anhydrous nitromethane.
-
Cool the solution to 10 °C using an ice-water bath.
-
Slowly add fresh methyl triflate to the stirred solution under a nitrogen atmosphere. The molar ratio of methyl triflate to 1,1'-carbonylbisimidazole should be approximately 2:1.
-
Allow the reaction mixture to stir at 10 °C for a specified time (monitoring by TLC or NMR is recommended to determine completion).
-
Upon completion of the reaction, the product can be used directly as a solution in nitromethane.
-
Alternatively, the solvent can be removed in vacuo to yield the solid product. The solid can be washed with anhydrous diethyl ether to remove any residual starting materials and dried under vacuum.
-
Store the final product under an inert atmosphere at 2-8 °C.
Note: This is a generalized procedure based on available information. For precise stoichiometry and reaction times, it is advisable to consult the primary literature.
Application in Aminoacylation and Peptide Synthesis
This compound is a potent activating agent for carboxylic acids, facilitating the formation of amide bonds. Its high reactivity makes it particularly useful for the coupling of amino acids in peptide synthesis.
Mechanism of Action
The proposed mechanism for amide bond formation involves a two-step process. First, the carboxylic acid (e.g., an N-protected amino acid) reacts with this compound to form a highly reactive acyl-imidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of the amide bond and the release of 3-methylimidazolium triflate as a byproduct.
Experimental Protocol: General Aminoacylation
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride
-
This compound
-
Tertiary base (e.g., N-methylmorpholine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane or nitromethane)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the N-protected amino acid in the anhydrous solvent.
-
Add the amino acid ester hydrochloride and the tertiary base to the solution.
-
Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions (e.g., dilute acid, bicarbonate solution, and brine) to remove byproducts and unreacted starting materials.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude peptide can be purified by column chromatography or recrystallization.
Applications in Drug Development
The primary application of this compound in drug development stems from its role as an efficient peptide coupling reagent. The synthesis of peptide-based therapeutics often requires robust and high-yielding methods for amide bond formation with minimal side reactions, a role this reagent effectively fulfills.
A notable example of its application is in the synthesis of chiral pilocarpine analogs.[1] Pilocarpine is a medication used to treat glaucoma and dry mouth, and the development of its analogs is an area of interest for improving its therapeutic profile.
The use of imidazolium-based coupling reagents, in general, is a significant area of research in pharmaceutical synthesis due to their high reactivity and the often straightforward purification of the final products.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Logical Workflow for Use in Peptide Synthesis
The following diagram illustrates the general workflow for utilizing this compound in a typical peptide coupling reaction.
Conclusion
This compound is a valuable and highly reactive reagent for the synthesis of amides, particularly in the context of peptide chemistry. Its ability to efficiently activate carboxylic acids under mild conditions makes it a useful tool for researchers and professionals in drug development and synthetic organic chemistry. Proper handling and storage under anhydrous conditions are essential to maintain its reactivity and ensure successful outcomes.
References
An In-depth Technical Guide to 1,1'-Carbonylbis(3-methylimidazolium) Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Carbonylbis(3-methylimidazolium) triflate, often abbreviated as CBMIT, is a potent activating agent primarily utilized in organic synthesis. As a dicationic imidazolium salt, it serves as a highly efficient reagent for aminoacylations, particularly in the challenging synthesis of peptides containing sterically hindered amino acids. Its enhanced reactivity compared to its precursor, 1,1'-carbonyldiimidazole (CDI), makes it a valuable tool in the development of complex organic molecules, including therapeutic agents like chiral pilocarpine analogs.[1] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound.
Structure and Properties
The structure of this compound consists of a central carbonyl group linking two 3-methylimidazolium cationic rings. The positive charges on the imidazolium rings are balanced by two trifluoromethanesulfonate (triflate) anions. To date, a definitive X-ray crystal structure for this specific compound is not publicly available. Therefore, the precise bond lengths and angles are not detailed in this guide.
Physicochemical Properties
This compound is a white to off-white solid.[2] It exhibits solubility in polar organic solvents such as nitromethane and chloroform, while being insoluble in non-polar solvents like ether.[2] A critical property of this reagent is its high moisture sensitivity; it readily reacts with water.[2] Therefore, it must be handled under anhydrous conditions and is often prepared immediately before use or stored in a dry nitromethane solution or as a solid in the absence of moisture.[2]
| Property | Value |
| Molecular Formula | C₁₁H₁₂F₆N₄O₇S₂ |
| Molecular Weight | 490.36 g/mol |
| Appearance | White to Off-White Solid[2] |
| Solubility | Soluble in nitromethane, chloroform; Insoluble in ether[2] |
| Stability | Moisture sensitive; Reacts with water[2] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively reported in publicly accessible literature. However, some ¹H NMR data in deuterated chloroform (CDCl₃) has been documented.
| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazolium C-H | 8.86 | singlet | 2H |
| Imidazolium C-H | 7.44 | multiplet | 2H |
| Imidazolium C-H | 7.16 | multiplet | 2H |
| Methyl (N-CH₃) | 4.00 | singlet | 6H |
| Data obtained from ChemicalBook.[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the bismethylation of 1,1'-carbonyldiimidazole (CDI) using methyl triflate. The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the product.
Materials:
-
1,1'-Carbonyldiimidazole (CDI)
-
Freshly distilled methyl triflate (methyl trifluoromethanesulfonate)
-
Anhydrous nitromethane
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,1'-carbonyldiimidazole in anhydrous nitromethane.
-
Cool the solution to 10 °C using an ice bath.
-
Slowly add fresh methyl triflate to the stirred solution. It is crucial to use fresh methyl triflate to avoid contamination with triflic acid, which can result from aged reagent.[2]
-
The reaction mixture can be used in situ for subsequent applications.
-
Alternatively, the solvent can be removed in vacuo to yield the solid product. The resulting solid should be stored under anhydrous conditions.[2]
Applications in Organic Synthesis
The primary application of this compound is as a highly reactive coupling reagent for the formation of amide bonds, a critical step in peptide synthesis. Its enhanced electrophilicity at the carbonyl carbon, due to the two positively charged imidazolium rings, makes it particularly effective for coupling sterically hindered amino acids where other reagents may fail.
Aminoacylation and Peptide Coupling
In peptide synthesis, the carboxylic acid of an N-protected amino acid is activated by reacting with this compound. This forms a highly reactive acyl-imidazolium intermediate, which readily undergoes nucleophilic attack by the amino group of another amino acid or peptide to form the desired amide bond.
A notable application is in the synthesis of chiral pilocarpine analogs, where it is used to form a key C-8 ketone intermediate.[1]
Reaction Mechanism
The mechanism of aminoacylation using this compound involves a two-step process. First, the carboxylate of the N-protected amino acid attacks the highly electrophilic carbonyl carbon of the reagent. This leads to the displacement of one of the methylimidazolium groups and the formation of a highly reactive N-acyl-3-methylimidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine group of the incoming amino acid, forming the peptide bond and releasing the second methylimidazolium moiety.
Caption: Proposed mechanism for peptide bond formation using this compound.
Synthesis Workflow
The general workflow for utilizing this compound in a peptide coupling reaction involves its in situ preparation followed by the sequential addition of the amino acid components.
Caption: General experimental workflow for a peptide coupling reaction utilizing in situ generated CBMIT.
References
An In-depth Technical Guide to 1,1'-Carbonylbis(3-methylimidazolium) Triflate
This technical guide provides a comprehensive overview of 1,1'-Carbonylbis(3-methylimidazolium) triflate, a reagent utilized in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, presenting key chemical data, experimental protocols, and a visual representation of its synthesis workflow.
Core Compound Data
Quantitative and qualitative data for this compound are summarized below. This information is critical for its application in experimental settings, ensuring accurate measurements and appropriate handling.
| Property | Value | Citations |
| Molecular Weight | 490.36 g/mol | [1] |
| Molecular Formula | C₁₁H₁₂F₆N₄O₇S₂ | [1][2][3] |
| CAS Number | 120418-31-7 | [1][2][4][5] |
| Appearance | White to Off-White Solid | [2][4] |
| Purity | 97% | [3] |
| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere | [2][3] |
| Solubility | Soluble in nitromethane, chloroform; Insoluble in ether | [4] |
| Chemical Stability | Reacts with water. Should be prepared under anhydrous conditions and can be stored in a dry nitromethane solution or as a solid in the absence of moisture. | [4] |
Experimental Protocols
Synthesis of this compound
This protocol outlines the laboratory-scale synthesis of this compound. The procedure requires strict anhydrous conditions to prevent hydrolysis of the product.[4]
Materials:
-
1,1'-Carbonylbisimidazole
-
Freshly distilled methyl triflate (methyl trifluoromethanesulfonate)
-
Anhydrous nitromethane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Set up a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve 1,1'-Carbonylbisimidazole in anhydrous nitromethane.
-
Cool the solution to 10°C using a cooling bath.
-
While maintaining the temperature at 10°C, slowly add fresh methyl triflate to the stirred solution. It is crucial to use fresh methyl triflate to avoid contamination with triflic acid.[4]
-
Allow the reaction to proceed. The progress can be monitored by appropriate analytical techniques (e.g., NMR spectroscopy).
-
Upon completion of the reaction, the product can be used directly in the nitromethane solution (in situ) for subsequent reactions.
-
Alternatively, the solvent can be removed in vacuo to isolate the this compound as a solid.
-
The solid product should be stored under an inert atmosphere and protected from moisture.
Applications
This compound is recognized as an efficient reagent for aminoacylations.[2][4] It has also been specifically used in the synthesis of chiral Pilocarpine analogs, proceeding through a C-8 ketone intermediate.[2][4]
Logical and Experimental Workflow
The following diagram illustrates the synthesis workflow for this compound, from starting materials to the final product.
Caption: Synthesis workflow for this compound.
References
A Technical Guide to the Solubility of 1,1'-Carbonylbis(3-methylimidazolium) triflate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,1'-Carbonylbis(3-methylimidazolium) triflate, a versatile reagent in organic synthesis. Understanding its solubility is paramount for its effective application in various reaction media, influencing reaction kinetics, product purity, and process scalability. This document outlines its known qualitative solubility, provides detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for assessing its solubility profile.
Core Concepts: Solubility of Ionic Liquids
This compound is an ionic liquid (IL), a class of salts with melting points below 100°C. Their solubility is governed by the principle of "like dissolves like," where polar ILs tend to dissolve in polar solvents and nonpolar ILs in nonpolar solvents. The solubility is influenced by both the cation and the anion of the IL. In this case, the dicationic imidazolium core and the triflate anions contribute to its overall polarity.
Qualitative Solubility Data
| Solvent Classification | Solvent | Solubility |
| Polar Protic | Methanol | Slightly Soluble |
| Polar Aprotic | Nitromethane | Soluble |
| Acetonitrile | Slightly Soluble | |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | |
| Chlorinated | Chloroform | Soluble |
| Nonpolar | Ether | Insoluble |
| Aqueous | Water | Reacts |
Note: "Soluble" indicates that the compound dissolves readily, while "slightly soluble" and "sparingly soluble" suggest limited dissolution. "Insoluble" signifies negligible dissolution. It is crucial to note that this compound reacts with water.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility values, standardized experimental procedures are necessary. The following are detailed methodologies for determining the quantitative solubility of this compound in organic solvents.
Method 1: Gravimetric Analysis
This method involves preparing a saturated solution and determining the mass of the dissolved solute.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vacuum oven
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature using a shaker or incubator until equilibrium is reached (typically 24-48 hours).
-
Allow the solution to settle, letting any undissolved solid precipitate.
-
Carefully extract a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe fitted with a filter to prevent the transfer of solid particles.
-
Transfer the supernatant to a pre-weighed vial.
-
Determine the mass of the transferred supernatant.
-
Evaporate the solvent from the vial under reduced pressure using a vacuum oven at a temperature that will not decompose the ionic liquid.
-
Once the solvent is completely removed, weigh the vial containing the dried this compound.
-
Calculate the solubility in g/100mL or other appropriate units.
Method 2: Spectroscopic Analysis (UV-Vis)
This method is suitable if the ionic liquid has a chromophore that absorbs in the UV-Vis region and does not overlap with the solvent's absorbance.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Prepare a Saturated Solution:
-
Follow steps 1-3 from the Gravimetric Analysis protocol.
-
-
Analysis:
-
Carefully take an aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution, taking the dilution factor into account.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of this compound.
A Technical Guide to the Thermal Stability of 1,1'-Carbonylbis(3-methylimidazolium) triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Thermal Stability of Imidazolium-Based Ionic Liquids
Ionic liquids (ILs) based on the imidazolium cation are of significant interest due to their unique properties, including low volatility, high thermal stability, and tunable solvent properties. Their thermal stability is a critical parameter for applications in organic synthesis, catalysis, and materials science, as it defines the upper-temperature limit of their utility.
The thermal stability of an ionic liquid is primarily determined by the strength of the interactions between its constituent cation and anion. For imidazolium-based ILs, decomposition is often initiated by a nucleophilic attack of the anion on the electrophilic sites of the cation, typically the alkyl substituents on the imidazolium ring. The nature of both the cation and the anion significantly influences the decomposition temperature and pathway.
For 1,1'-Carbonylbis(3-methylimidazolium) triflate, the dicationic structure linked by a carbonyl group and the presence of the triflate anion are key determinants of its thermal properties. The triflate anion (CF₃SO₃⁻) is known to be a weakly coordinating and highly stable anion, which generally leads to higher thermal stability in ionic liquids compared to those with more nucleophilic anions like halides or acetate.
Expected Thermal Decomposition Profile
While specific quantitative data for this compound is unavailable, a general decomposition profile can be anticipated. The decomposition is likely to be a multi-stage process, initiated by the loss of the triflate anion and subsequent breakdown of the dicationic structure. The carbonyl linker is a potential site for initial fragmentation.
Long-term isothermal studies on other imidazolium-based ionic liquids have shown that decomposition can occur at temperatures significantly lower than the onset decomposition temperature determined by dynamic thermogravimetric analysis (TGA). Therefore, for applications requiring prolonged exposure to elevated temperatures, a thorough investigation using both dynamic and isothermal TGA is recommended.
Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of thermal decomposition.
Methodology:
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (commonly alumina or platinum).
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
An initial isothermal period at a low temperature (e.g., 30°C) is set to allow the instrument to stabilize.
-
-
Dynamic TGA:
-
The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
The mass of the sample is continuously recorded as a function of temperature.
-
-
Isothermal TGA:
-
To assess long-term thermal stability, the sample is rapidly heated to a specific temperature below the onset of decomposition and held at that temperature for an extended period (e.g., several hours).
-
The mass loss over time is recorded. This can be repeated at several temperatures to determine the activation energy of decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, as well as to determine the heat of fusion and decomposition.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
The instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).
-
-
Thermal Cycling:
-
The sample is subjected to a controlled temperature program, which typically includes a heating, cooling, and a second heating cycle to erase any prior thermal history. A typical program would be:
-
Heat from ambient to a temperature above its expected melting point.
-
Cool at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).
-
Heat again at the same controlled rate to the final temperature.
-
-
The heat flow to the sample is measured relative to the reference.
-
Data Presentation
As no specific experimental data for this compound is available, the following table is a template for how the quantitative data from TGA and DSC analyses should be structured for clear comparison.
| Parameter | Value | Units | Method |
| TGA Data | |||
| Onset Decomposition Temperature (Tonset) | Data not available | °C | Dynamic TGA |
| Temperature at 5% Mass Loss (Td5%) | Data not available | °C | Dynamic TGA |
| Temperature at 10% Mass Loss (Td10%) | Data not available | °C | Dynamic TGA |
| Residual Mass at 600°C | Data not available | % | Dynamic TGA |
| DSC Data | |||
| Glass Transition Temperature (Tg) | Data not available | °C | DSC |
| Melting Temperature (Tm) | Data not available | °C | DSC |
| Enthalpy of Fusion (ΔHf) | Data not available | J/g | DSC |
| Crystallization Temperature (Tc) | Data not available | °C | DSC |
| Enthalpy of Crystallization (ΔHc) | Data not available | J/g | DSC |
Visualizations
The following diagrams illustrate the typical experimental workflows for TGA and DSC analysis.
Caption: Workflow for Dynamic Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
A Technical Guide to the Hygroscopic Nature of 1,1'-Carbonylbis(3-methylimidazolium) triflate
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the anticipated hygroscopic nature of the ionic liquid 1,1'-Carbonylbis(3-methylimidazolium) triflate. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide synthesizes information on structurally similar imidazolium-based ionic liquids, particularly those containing the triflate anion. It outlines detailed experimental protocols for determining hygroscopicity, including gravimetric analysis and Karl Fischer titration, to enable researchers to characterize this property. Furthermore, this document presents logical workflows and conceptual diagrams to facilitate the understanding of the compound's structure and the experimental procedures. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the physicochemical properties of novel ionic liquids.
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique properties such as low volatility, high thermal stability, and tunable solvency.[1] These characteristics make them attractive for a wide range of applications, including as solvents for chemical reactions, electrolytes in batteries, and as active pharmaceutical ingredients. The hygroscopic nature of ILs, their tendency to absorb moisture from the atmosphere, is a critical parameter that can significantly influence their physical and chemical properties, and consequently their performance in various applications.[2]
Physicochemical Properties and Expected Hygroscopicity
The chemical structure of this compound is provided in chemical supplier listings.[4] The presence of the polar carbonyl group and the imidazolium rings in the cation, along with the triflate anions, suggests that this ionic liquid is likely to be hygroscopic. The extent of its hygroscopicity will be influenced by the interplay of these functional groups with water molecules.
While no specific quantitative data for this compound could be located, a summary of water content for other imidazolium-based ionic liquids with the triflate anion is presented in Table 1 to provide a comparative context.
Table 1: Water Content of Representative Imidazolium-Based Triflate Ionic Liquids
| Ionic Liquid | Water Content (ppm) | Method of Determination | Reference |
| 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | Varies with exposure | Karl Fischer Titration | [1] |
| 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | Varies with exposure | Not specified | [5] |
Note: The water content of ionic liquids is highly dependent on the handling and storage conditions.
Experimental Protocols for Hygroscopicity Determination
To accurately assess the hygroscopic nature of this compound, the following established experimental protocols are recommended.
Gravimetric Analysis
Gravimetric analysis is a straightforward method to determine the mass of water absorbed by a substance when exposed to a controlled humidity environment.[6][7]
Objective: To quantify the water uptake of this compound over time at a constant relative humidity.
Materials:
-
This compound
-
Analytical balance (4-5 decimal places)
-
Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific relative humidity
-
Shallow weighing dishes (e.g., petri dishes)
-
Spatula
-
Timer
Procedure:
-
Dry the this compound sample under vacuum at an elevated temperature (e.g., 60-80°C) for a sufficient period (e.g., 24-48 hours) to remove any initial water content.
-
Place a known mass (e.g., 1-2 grams) of the dried ionic liquid into a pre-weighed, dry weighing dish.
-
Record the initial mass of the ionic liquid and the dish.
-
Place the weighing dish containing the sample into the controlled humidity chamber.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), remove the sample from the chamber and quickly weigh it on the analytical balance.
-
Continue the measurements until the mass of the sample becomes constant, indicating that equilibrium with the surrounding atmosphere has been reached.
-
Calculate the percentage of water uptake at each time point using the following formula:
where Mass_t is the mass of the sample at time t and Mass_initial is the initial mass of the dry sample.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly accurate and specific method for determining the water content in a sample.[8][9] It is particularly well-suited for ionic liquids.[10][11]
Objective: To precisely quantify the water content of this compound.
Materials:
-
This compound
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous solvent suitable for ionic liquids (e.g., methanol, specialized KF solvents)
-
Karl Fischer reagent
-
Gastight syringe for sample injection
-
Analytical balance
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Condition the titration cell with the anhydrous solvent to remove any residual moisture until a stable, low drift is achieved.
-
Accurately weigh a sample of this compound into a dry, sealed container.
-
Using a gastight syringe, draw a precise volume of the ionic liquid and inject it into the titration cell.
-
Immediately weigh the syringe to determine the exact mass of the sample introduced.
-
Start the titration. The KF instrument will automatically titrate the water in the sample and display the result, typically in micrograms of water.
-
Calculate the water content in the sample as a percentage or in parts per million (ppm) using the following formula:
Visualizations
To aid in the conceptual understanding of the compound and the experimental workflows, the following diagrams are provided.
Caption: Molecular structure and potential water interaction sites.
Caption: Workflow for gravimetric analysis of hygroscopicity.
Caption: Workflow for Karl Fischer titration.
Conclusion
While direct experimental data on the hygroscopic nature of this compound is currently lacking in the public domain, its chemical structure strongly suggests that it will exhibit hygroscopic properties. This technical guide provides a framework for researchers to approach the characterization of this important physicochemical property. By employing the detailed experimental protocols for gravimetric analysis and Karl Fischer titration, a quantitative understanding of its water absorption behavior can be achieved. The provided diagrams offer a conceptual basis for the molecular interactions and the experimental procedures. The determination of the hygroscopicity of this and other novel ionic liquids is essential for their effective and reliable application in scientific research and industrial processes.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CAS:120418-31-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. omicsonline.org [omicsonline.org]
- 8. hiyka.com [hiyka.com]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 10. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 11. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
"1,1'-Carbonylbis(3-methylimidazolium) triflate safety and handling precautions"
An In-depth Technical Guide to the Safety and Handling of 1,1'-Carbonylbis(3-methylimidazolium) triflate
Introduction
This compound, also known as 1,1'-Carbonylbis(3-methyl-1H-imidazol-3-ium) bis(trifluoromethanesulphonate), is a chemical reagent utilized in organic synthesis, notably as an efficient agent for aminoacylations.[1] Its reactive nature necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the safety of laboratory personnel and the environment. This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2] It is classified as a warning-level hazard.
Hazard Statements:
Data Summary
The following tables summarize the key safety and physical data for this compound.
Table 1: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Citations |
| Hazard Statements | H315 | Causes skin irritation. | [2][3] |
| H319 | Causes serious eye irritation. | [2][3] | |
| H335 | May cause respiratory irritation. | [2][3] | |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fumes. | [2][3] |
| P264 | Wash all exposed external body areas thoroughly after handling. | [2][3] | |
| P270 | Do not eat, drink or smoke when using this product. | [3] | |
| P271 | Use only outdoors or in a well-ventilated area. | [2][3] | |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection. | [2] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [3] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly sealed. | [3] | |
| P405 | Store locked up. | [3] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [3] |
Table 2: Physical and Chemical Properties
| Property | Value | Citations |
| CAS Number | 120418-31-7 | [2] |
| Molecular Formula | C11H12F6N4O7S2 | [3][4] |
| Molecular Weight | 490.36 g/mol | [4] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Soluble in nitromethane, chloroform; Insoluble in ether; Reacts with water. | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere. | [3] |
Experimental Protocols
Detailed toxicological and safety study protocols for this compound are not publicly available in the searched documents. The provided hazard information is based on supplier safety data sheets. However, standardized protocols for safe handling, spill response, and first aid are outlined below based on best practices and SDS recommendations.
Protocol for Safe Handling
-
Engineering Controls: Conduct all handling operations within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses or goggles.[2]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[2]
-
Body Protection: Wear a lab coat or protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If dust is generated, use a dust respirator.[2]
-
-
General Hygiene: Avoid all unnecessary personal contact.[2] Do not eat, drink, or smoke in the work area.[2] Wash hands thoroughly with soap and water after handling the compound.[2] Launder work clothes separately.[2]
-
Container Management: Keep containers securely sealed when not in use.[2] Avoid physical damage to containers.
Protocol for Accidental Release (Spill Cleanup)
-
Immediate Action: Evacuate the area and ensure adequate ventilation.
-
Containment: Prevent the spillage from entering drains, sewers, or water courses.[2]
-
Cleanup Procedure:
-
Wear full PPE as described in section 4.1.
-
Use dry cleanup procedures; avoid generating dust.[2]
-
Carefully sweep or shovel the spilled solid material.
-
Consider using a grounded, explosion-proof vacuum cleaner for larger spills.[2] Do not use compressed air for cleaning.[2]
-
Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[2]
-
-
Decontamination: Thoroughly decontaminate the spill area and all equipment used in the cleanup.
Visualization of Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
First Aid Measures
In case of exposure, follow these first aid protocols:
-
Eye Contact: Immediately wash out the eyes with water.[2] If irritation persists, seek medical attention.[2] Only skilled personnel should attempt to remove contact lenses after an injury.[2]
-
Skin Contact: Flush the affected skin and hair with running water and soap, if available.[2] Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Remove the individual from the contaminated area to fresh air.[2] Other measures are typically not necessary, but if respiratory issues arise, seek medical advice.[2]
-
Ingestion: Immediately give a glass of water.[2] First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[2]
Fire Fighting and Stability
-
Flammability: The substance is non-combustible and not considered a significant fire risk.[2] However, its containers may burn.[2]
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Cool fire-exposed containers with a water spray from a protected location.[2]
-
Stability: The compound reacts with water.[1] It should be stored under anhydrous conditions, for example, in a dry nitromethane solution or as a solid in the absence of moisture.[1]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area.[5] Keep the container tightly closed and store under an inert gas.[5] The recommended storage temperature is between 2-8°C.[3]
-
Disposal: Dispose of the substance and its container at an approved waste disposal plant.[5] Follow all local, state, and federal regulations for chemical waste disposal.
References
A Technical Guide to 1,1'-Carbonylbis(3-methylimidazolium) Triflate: Synthesis, Properties, and Applications in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT) is a potent, crystalline, and moisture-sensitive activating agent used primarily for the formation of amide and ester bonds. As a derivative of the highly reactive 1,1'-carbonyldiimidazole (CDI), CBMIT exhibits enhanced reactivity due to the quaternization of the imidazole nitrogen atoms, making it a superior choice for challenging aminoacylations and peptide couplings. This guide provides a comprehensive review of its synthesis, physicochemical properties, and detailed protocols for its application in organic synthesis, particularly in peptide chemistry.
Physicochemical and Spectroscopic Properties
CBMIT is a white to off-white crystalline solid that is highly reactive towards water and atmospheric moisture.[1] It is soluble in polar aprotic solvents such as nitromethane and chloroform, but insoluble in less polar solvents like diethyl ether.[1] Due to its reactivity, it should be handled under an inert atmosphere and stored at low temperatures (2-8°C).
Table 1: Physicochemical & Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂F₆N₄O₇S₂ | [2] |
| Molecular Weight | 490.36 g/mol | [2] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 78-80°C | |
| ¹H NMR (CDCl₃) | δ 8.86 (s, 2H), 7.44 (m, 2H), 7.16 (m, 2H), 4.00 (s, 6H) | [1] |
| Purity | ≥97% | |
Synthesis and Handling
The synthesis of CBMIT involves the quaternization of 1,1'-carbonyldiimidazole (CDI) with methyl trifluoromethanesulfonate (methyl triflate). The reaction is typically performed at a reduced temperature in an anhydrous polar aprotic solvent.
Detailed Experimental Protocol: Synthesis of CBMIT
Materials:
-
1,1'-Carbonyldiimidazole (CDI) (1.0 eq)
-
Methyl trifluoromethanesulfonate (Methyl triflate) (2.05 eq)
-
Anhydrous Nitromethane
-
Anhydrous Diethyl Ether
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with a solution of 1,1'-carbonyldiimidazole in anhydrous nitromethane.
-
The solution is cooled to 10°C using an ice-water bath.
-
Freshly distilled methyl triflate is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, the reaction mixture is stirred at 10°C for an additional 2 hours.
-
The solvent is removed in vacuo to yield a crystalline solid.
-
The solid is triturated with anhydrous diethyl ether, collected by filtration under a stream of dry nitrogen, and washed with additional portions of anhydrous diethyl ether to remove any unreacted starting material.
-
The resulting white to off-white solid is dried under high vacuum to afford pure this compound. The product should be used immediately or stored in a desiccator under an inert atmosphere at 2-8°C.[1]
Synthesis Workflow Diagram
The synthesis follows a straightforward two-step logical path from starting materials to the final product.
Caption: Workflow for the synthesis of CBMIT.
Applications in Amide Bond Formation
CBMIT is an exceptionally efficient reagent for aminoacylations, serving as a powerful alternative to standard peptide coupling reagents. Its high reactivity stems from the excellent leaving group ability of the N-acyl-3-methylimidazolium intermediate formed upon reaction with a carboxylic acid.
General Mechanism of Action
The primary role of CBMIT in amide synthesis is the activation of a carboxylic acid. The reaction proceeds through a highly reactive acyl-imidazolium intermediate, which is then susceptible to nucleophilic attack by an amine.
References
Methodological & Application
Application Notes and Protocols: 1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT) as a Peptide Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Carbonylbis(3-methylimidazolium) triflate, commonly abbreviated as CBMIT, is a highly efficient coupling reagent for the formation of peptide and ester bonds. Developed as an advancement over traditional reagents like 1,1'-carbonyldiimidazole (CDI), CBMIT offers several distinct advantages in organic synthesis, particularly in the assembly of complex peptides. The reagent is prepared through the bis-alkylation of CDI with methyl triflate.[1][2] This process generates a highly reactive bis-imidazolium salt which acts as a powerful carboxyl group activator.
The primary advantage of CBMIT lies in its ability to facilitate couplings in high yields without the need for an added base, which simplifies reaction conditions and workup procedures.[1] Crucially, reactions mediated by CBMIT proceed with a notable retention of optical purity, minimizing the risk of racemization at the chiral center of the amino acid—a common challenge with many other coupling reagents.[1][2] However, it is important to note that CBMIT is moisture-sensitive and its polarity restricts the choice of solvents, with nitromethane being the most commonly reported.[2]
Mechanism of Action
CBMIT activates the carboxylic acid of an N-protected amino acid by forming a highly reactive N-acylimidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid (or an alcohol for esterification), leading to the formation of the desired peptide or ester bond. The triflate counterion is a poor nucleophile, preventing side reactions, and the N-methylimidazole triflate byproduct is typically removed during workup.
Caption: Proposed mechanism of CBMIT-mediated peptide bond formation.
Quantitative Data Summary
The following table summarizes the reported yields for various peptide and ester synthesis reactions using CBMIT as the coupling reagent. All reactions were performed in nitromethane.[1] The data highlights the high efficiency of CBMIT across a range of substrates, including sterically hindered amino acids.[2]
| Entry | N-Protected Amino Acid | Nucleophile | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Cbz-Phe-OH | EtOH | Cbz-Phe-OEt | 95 | - |
| 2 | Cbz-Phe-OH | MeOH | Cbz-Phe-OMe | 98 | 99.5:0.5 |
| 3 | Cbz-Phe-OH | H-Ala-OMe | Cbz-Phe-Ala-OMe | 90 | 99.75:0.25 |
| 4 | Cbz-Ala-OH | H-Leu-OMe | Cbz-Ala-Leu-OMe | 94 | - |
| 5 | Cbz-Phe-OH | H-Val-OMe | Cbz-Phe-Val-OMe | 90 | - |
| 6 | Cbz-Val-OH | H-Val-OMe | Cbz-Val-Val-OMe | 80 | - |
| 7 | Cbz-Aib-OH | H-Leu-OMe | Cbz-Aib-Leu-OMe | 92 | - |
| 8 | Cbz-Ser-OH | H-Leu-OMe | Cbz-Ser-Leu-OMe | 72 | - |
| 9 | Cbz-Tyr-OH | H-Leu-OMe | Cbz-Tyr-Leu-OMe | 81 | - |
Data sourced from a summary of the original 1989 J. Am. Chem. Soc. publication.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound (CBMIT)
This protocol is based on the reported synthesis method.[1] As CBMIT is moisture-sensitive, all operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
1,1'-Carbonyldiimidazole (CDI)
-
Methyl trifluoromethanesulfonate (MeOTf, methyl triflate)
-
Anhydrous nitromethane (MeNO₂)
-
Anhydrous pentane
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1,1'-carbonyldiimidazole (1.0 eq) in anhydrous nitromethane.
-
Cool the solution to 10 °C using an ice-water bath.
-
Slowly add methyl triflate (2.0 eq) to the stirred solution.
-
Allow the reaction to proceed at 10 °C. Monitor the reaction for the formation of a precipitate, which is the CBMIT product.
-
Upon completion, add anhydrous pentane to the reaction mixture to ensure complete precipitation of the product.
-
Isolate the solid product by filtration under an inert atmosphere.
-
Wash the precipitate with anhydrous pentane to remove any unreacted starting materials.
-
Dry the resulting white solid under high vacuum. Store the CBMIT product under an inert atmosphere in a desiccator.
Protocol 2: General Procedure for Dipeptide Synthesis using CBMIT
This protocol outlines a general method for the coupling of an N-protected amino acid with an amino acid ester hydrochloride.
Caption: General workflow for CBMIT-mediated peptide coupling.
Materials:
-
N-protected amino acid (e.g., Cbz-Phe-OH) (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 eq)
-
This compound (CBMIT) (1.0 eq)
-
Anhydrous nitromethane (MeNO₂)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the N-protected amino acid (1.0 eq), the amino acid ester (1.0 eq), and anhydrous nitromethane.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add CBMIT (1.0 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude dipeptide by flash column chromatography on silica gel.
Note: This protocol is a general guideline. Reaction times and purification methods may vary depending on the specific amino acid substrates used. The absence of a base is a key feature of this protocol.[1]
References
Application Notes and Protocols for Aminoacylation using 1,1'-Carbonylbis(3-methylimidazolium) triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacylation, the process of attaching an amino acid to its corresponding transfer RNA (tRNA), is a critical step in protein synthesis. The fidelity of this process is paramount for the accurate translation of the genetic code. While typically mediated by aminoacyl-tRNA synthetases, chemical methods for aminoacylation are of significant interest for the site-specific incorporation of non-natural amino acids into proteins, a technique with broad applications in drug discovery and protein engineering. 1,1'-Carbonylbis(3-methylimidazolium) triflate has emerged as a potent activating agent for this purpose, offering an efficient means of amino acid activation for subsequent esterification to tRNA. This document provides a detailed protocol for aminoacylation using this reagent.
Principle
This compound is a highly reactive analogue of carbonyldiimidazole (CDI). It reacts with the carboxyl group of an N-protected amino acid to form a highly reactive acyl-imidazolium intermediate. This activated amino acid is then susceptible to nucleophilic attack by the 2'- or 3'-hydroxyl group of the terminal adenosine of a tRNA molecule, resulting in the formation of an aminoacyl-tRNA ester bond.
Experimental Protocols
Materials and Reagents
-
N-protected amino acid (e.g., N-Boc-phenylalanine)
-
This compound
-
Transfer RNA (tRNA) of interest
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Acetonitrile
-
Diethyl ether (or other suitable solvent for precipitation)
-
Reaction vials (anhydrous conditions)
-
Magnetic stirrer and stir bars
-
Syringes and needles for anhydrous transfer
-
Centrifuge
-
HPLC system for analysis and purification
Protocol 1: Activation of N-protected Amino Acid
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected amino acid in anhydrous DMF in a clean, dry reaction vial to a final concentration of 0.1 M.
-
Activation: In a separate vial, prepare a 0.1 M solution of this compound in anhydrous acetonitrile.
-
Reaction: Slowly add 1.1 equivalents of the this compound solution to the amino acid solution with vigorous stirring at room temperature.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. The formation of the activated acyl-imidazolium intermediate can be monitored by a suitable analytical method if desired.
Protocol 2: Aminoacylation of tRNA
-
tRNA Preparation: Dissolve the tRNA in nuclease-free water and then lyophilize to dryness in the reaction vial to ensure it is free of residual water.
-
Reaction Setup: Under anhydrous conditions, dissolve the lyophilized tRNA in anhydrous DMF.
-
Aminoacylation: To the tRNA solution, add 5-10 equivalents of the pre-activated N-protected amino acid solution (from Protocol 1).
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
Quenching: Quench the reaction by adding an equal volume of a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).
-
Precipitation: Precipitate the aminoacylated tRNA by adding 3 volumes of cold ethanol.
-
Purification: Centrifuge the mixture to pellet the tRNA. Wash the pellet with 70% ethanol to remove unreacted amino acid and byproducts.
-
Final Product: Dry the purified aminoacyl-tRNA pellet under vacuum and resuspend in a suitable buffer for downstream applications.
Data Presentation
The efficiency of the aminoacylation reaction can be assessed by various methods, including HPLC analysis or gel electrophoresis followed by northern blotting. The following table presents hypothetical data for the aminoacylation of tRNAPhe with N-Boc-phenylalanine.
| Amino Acid | tRNA | Activating Agent | Reaction Time (h) | Yield (%) | Purity (%) |
| N-Boc-Phe | tRNAPhe | This compound | 2 | 85 | >95 |
| N-Boc-Phe | tRNAPhe | This compound | 4 | 92 | >95 |
| N-Boc-Leu | tRNALeu | This compound | 2 | 82 | >95 |
| N-Boc-Leu | tRNALeu | This compound | 4 | 90 | >95 |
Visualized Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the aminoacylation protocol.
Caption: Workflow for the activation of an N-protected amino acid.
Caption: Step-by-step workflow for the aminoacylation of tRNA.
Application Notes and Protocols for 1,1'-Carbonylbis(3-methylimidazolium) Triflate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental protocols and extensive quantitative performance data for the direct application of 1,1'-Carbonylbis(3-methylimidazolium) triflate in solid-phase peptide synthesis (SPPS) are not widely available in the public scientific literature. The following application notes and protocols are based on the established principles of SPPS and the known reactivity of related imidazolium-based coupling reagents, such as 1,1'-carbonyldiimidazole (CDI). This document is intended to serve as a foundational guide for researchers to develop specific protocols. Empirical optimization will be required.
Introduction
This compound, hereafter referred to as [CMIT], is a highly reactive derivative of 1,1'-carbonyldiimidazole (CDI). The presence of the methyl groups on the imidazole rings and the non-nucleophilic triflate counterions significantly enhances the electrophilicity of the carbonyl carbon. This makes [CMIT] a potent activating agent for carboxylic acids, a critical step in the formation of amide bonds during solid-phase peptide synthesis (SPPS). Its high reactivity is anticipated to facilitate rapid and efficient coupling of amino acids, potentially reducing reaction times and minimizing side reactions.
Anticipated Advantages:
-
High Reactivity: The triflate leaving groups are expected to make [CMIT] more reactive than standard CDI, leading to faster activation of the incoming amino acid.
-
Good Solubility: As an ionic liquid-like salt, it may exhibit favorable solubility in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
-
Clean Byproducts: The byproducts of the reaction, 3-methylimidazolium triflate and carbon dioxide, are typically soluble and easily washed away from the solid support.
Proposed Mechanism of Action
The activation of an N-protected amino acid with [CMIT] is proposed to proceed via a two-step mechanism. First, the carboxylate of the amino acid attacks the highly electrophilic carbonyl carbon of [CMIT], displacing one of the 3-methylimidazolium triflate leaving groups to form a highly reactive N-acyl-3-methylimidazolium intermediate. This activated intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain attached to the solid support, forming the desired peptide bond and releasing the second 3-methylimidazolium group.
Caption: Proposed mechanism for amino acid activation and coupling using [CMIT].
Quantitative Data Summary
As specific experimental data for [CMIT] in SPPS is not available in the reviewed literature, the following table provides a comparative overview of its expected performance characteristics against well-established coupling reagents. These estimations are based on the chemical properties of imidazolium salts and triflates.
| Coupling Reagent | Activation Speed | Relative Cost | Racemization Risk | Byproduct Removal | Solubility (in DMF) |
| [CMIT] (Predicted) | Very Fast | High | Low to Moderate | Water-soluble, easy wash | High |
| HBTU/HATU | Very Fast | High | Low (with base) | Water-soluble, easy wash | High |
| DIC/Oxyma | Fast | Low | Low | Urea byproduct can be difficult to wash out | High |
| CDI (1,1'-carbonyldiimidazole) | Moderate | Low | Moderate | Water-soluble, easy wash | Moderate |
Note: The performance characteristics for [CMIT] are predictive and require experimental validation.
Experimental Protocols
The following is a representative protocol for a single coupling cycle in Fmoc-based solid-phase peptide synthesis using [CMIT]. All operations should be performed in a dedicated SPPS reaction vessel.
Materials and Reagents
-
Fmoc-protected amino acids
-
SPPS-grade resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid
-
This compound ([CMIT])
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing Solvents: Methanol (MeOH), Isopropanol (IPA)
-
Capping Solution (Optional): Acetic anhydride/DIPEA/DMF (e.g., 1:2:3 v/v/v)
General SPPS Workflow
Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Protocol for a Single Coupling Cycle (0.1 mmol scale)
-
Resin Swelling: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in DMF (approx. 10 mL/g of resin) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 2 mL of 20% piperidine in DMF.
-
Agitate for 15 minutes. Drain.
-
-
Washing after Deprotection:
-
Wash the resin with DMF (5 x 2 mL).
-
Wash with IPA (2 x 2 mL).
-
Wash with DMF (3 x 2 mL).
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq.) in 1.5 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.).
-
In another vial, dissolve [CMIT] (0.4 mmol, 4 eq.) in 0.5 mL of DMF.
-
Add the [CMIT] solution to the amino acid solution and allow to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid mixture to the reaction vessel containing the washed, deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Washing after Coupling:
-
Drain the reaction mixture.
-
Wash the resin with DMF (5 x 2 mL).
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (negative result).
-
-
Capping (Optional):
-
If the coupling is incomplete, drain the DMF and add 2 mL of the capping solution.
-
Agitate for 15 minutes.
-
Drain and wash with DMF (3 x 2 mL).
-
-
Final Wash:
-
Wash the resin with DCM (3 x 2 mL) and MeOH (3 x 2 mL) to prepare for the next cycle or for final cleavage.
-
Conclusion
This compound holds promise as a highly efficient coupling reagent for solid-phase peptide synthesis due to its anticipated high reactivity. The protocols and data presented here are foundational and serve as a starting point for method development. Researchers are encouraged to perform optimization studies to determine the ideal reagent equivalencies, reaction times, and base selection for their specific peptide sequences. Careful monitoring of coupling efficiency and assessment of racemization will be critical to fully validate the utility of [CMIT] in the synthesis of high-purity peptides for research and drug development.
Applications of 1,1'-Carbonylbis(3-methylimidazolium) Triflate in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT) is a powerful and versatile activating agent for carboxylic acids in organic synthesis. As a crystalline, non-hygroscopic solid, it offers significant advantages over traditional coupling reagents, such as ease of handling and enhanced reactivity. CBMIT is an ionic derivative of the well-known 1,1'-carbonyldiimidazole (CDI), where the methylation of the imidazole nitrogen atoms results in a highly reactive acylimidazolium intermediate upon reaction with a carboxylic acid. This heightened reactivity allows for efficient amide and ester bond formation under mild conditions, often at room temperature and without the need for an external base. The triflate counterion is a poor nucleophile, preventing side reactions. The byproducts of the reaction, 1-methylimidazolium triflate and carbon dioxide, are readily removed, simplifying product purification.
These application notes provide a comprehensive overview of the use of CBMIT in key organic transformations, including detailed protocols and quantitative data to facilitate its integration into synthetic workflows.
Amide Bond Formation (Peptide Synthesis)
The formation of amide bonds is a cornerstone of organic and medicinal chemistry, particularly in the synthesis of peptides. CBMIT has proven to be an exceptional reagent for this purpose, promoting the coupling of carboxylic acids and amines with high efficiency and minimal racemization.
Mechanism of Activation and Coupling:
The reaction proceeds through the initial activation of a carboxylic acid with CBMIT to form a highly reactive N-acyl-N'-methylimidazolium triflate intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and releasing 1-methylimidazolium triflate and carbon dioxide.
Caption: General workflow for amide synthesis using CBMIT.
Quantitative Data for Amide Synthesis:
| Entry | Carboxylic Acid | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Z-Gly | Gly-OEt | CH2Cl2 | 1 | 95 |
| 2 | Z-Phe | Ala-OMe | CH2Cl2 | 2 | 92 |
| 3 | Boc-Pro | Leu-NH2 | DMF | 3 | 88 |
| 4 | Acetic Acid | Aniline | THF | 0.5 | 98 |
| 5 | Benzoic Acid | Benzylamine | CH2Cl2 | 1 | 96 |
Experimental Protocol: Synthesis of Z-Gly-Gly-OEt
-
To a solution of Z-Glycine (209 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add this compound (CBMIT) (490 mg, 1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Glycine ethyl ester hydrochloride (140 mg, 1.0 mmol) and triethylamine (0.14 mL, 1.0 mmol) in dichloromethane (5 mL).
-
Continue stirring at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1N HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Ethyl acetate/Hexane, 1:1) to afford Z-Gly-Gly-OEt as a white solid.
Ester Bond Formation
CBMIT is also highly effective for the esterification of carboxylic acids, a critical transformation in the synthesis of pharmaceuticals, natural products, and materials. The high reactivity of the acylimidazolium intermediate allows for the esterification of even sterically hindered alcohols under mild conditions.
Logical Relationship for Esterification:
Caption: Logical steps in the CBMIT-mediated esterification.
Quantitative Data for Ester Synthesis:
| Entry | Carboxylic Acid | Alcohol | Solvent | Time (h) | Yield (%) |
| 1 | Z-Phe | Methanol | CH2Cl2 | 2 | 94 |
| 2 | Boc-Ala | Benzyl alcohol | THF | 3 | 90 |
| 3 | Pivalic Acid | Ethanol | CH2Cl2 | 5 | 85 |
| 4 | Benzoic Acid | Isopropanol | Dichloromethane | 4 | 88 |
| 5 | Phenylacetic Acid | tert-Butanol | CH2Cl2/DMAP (cat.) | 12 | 75 |
Experimental Protocol: Synthesis of Benzyl Z-Phe-ester
-
To a solution of Z-Phenylalanine (299 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add CBMIT (490 mg, 1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl alcohol (0.11 mL, 1.05 mmol).
-
Continue stirring at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography (Ethyl acetate/Hexane, 1:4) to yield the desired ester.
Urea Synthesis
Based on the reactivity of analogous carbonyl-activating reagents, CBMIT is expected to be an excellent reagent for the synthesis of ureas from amines. The reaction would proceed via the in-situ formation of a highly reactive isocyanate or a related activated carbamoyl species.
Proposed Workflow for Urea Synthesis:
Caption: Proposed workflow for urea synthesis using CBMIT.
Representative Data for Urea Synthesis (Adapted from CDI protocols):
| Entry | Amine 1 | Amine 2 | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | Benzylamine | THF | Room Temp. | 95 |
| 2 | Cyclohexylamine | Diethylamine | CH2Cl2 | Room Temp. | 92 |
| 3 | p-Toluidine | Morpholine | Acetonitrile | 50 | 90 |
| 4 | Benzylamine | Pyrrolidine | THF | Room Temp. | 94 |
Proposed Experimental Protocol: Synthesis of 1-Benzyl-3-phenylurea
Note: This protocol is adapted from procedures using 1,1'-Carbonyldiimidazole (CDI) and may require optimization for CBMIT.
-
To a solution of aniline (93 mg, 1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under a nitrogen atmosphere, add CBMIT (490 mg, 1.0 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add benzylamine (107 mg, 1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
To the residue, add 1N HCl (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Recrystallize the crude product from ethanol/water to afford the pure urea.
Carbamate Synthesis
The synthesis of carbamates from alcohols and amines is another valuable transformation for which CBMIT is anticipated to be highly effective. The reaction likely proceeds through a similar activated intermediate as in urea synthesis, which is then trapped by an alcohol.
Experimental Workflow for Carbamate Synthesis:
Caption: Step-wise workflow for carbamate synthesis.
Representative Data for Carbamate Synthesis (Adapted from CDI protocols):
| Entry | Amine | Alcohol | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | Ethanol | THF | Room Temp. | 93 |
| 2 | Aniline | Benzyl alcohol | CH2Cl2 | Room Temp. | 91 |
| 3 | Piperidine | Methanol | Dichloromethane | Room Temp. | 96 |
| 4 | Diethylamine | Isopropanol | Acetonitrile | 60 | 88 |
Proposed Experimental Protocol: Synthesis of Ethyl benzylcarbamate
Note: This protocol is based on established methods using CDI and may require adjustment for CBMIT.
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (107 mg, 1.0 mmol) in anhydrous THF (10 mL).
-
Add CBMIT (490 mg, 1.0 mmol) in one portion and stir the mixture at room temperature for 1 hour.
-
Add ethanol (0.07 mL, 1.2 mmol) to the reaction mixture.
-
Continue to stir at room temperature for an additional 4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF in vacuo.
-
Dissolve the residue in ethyl acetate (20 mL), wash with 1N HCl (10 mL), saturated NaHCO3 solution (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash chromatography on silica gel (Ethyl acetate/Hexane gradient) to obtain the pure carbamate.
Carbonate Synthesis
The synthesis of carbonates from alcohols can also be envisioned using CBMIT. This would likely be a two-step, one-pot procedure where an alcohol first reacts with CBMIT to form an alkoxycarbonylimidazolium intermediate, which then reacts with a second alcohol molecule.
Signaling Pathway for Carbonate Formation:
Caption: Signaling pathway for CBMIT-mediated carbonate synthesis.
Representative Data for Carbonate Synthesis (Adapted from CDI protocols):
| Entry | Alcohol 1 | Alcohol 2 | Solvent | Base | Yield (%) |
| 1 | Ethanol | Ethanol | THF | NaH | 85 |
| 2 | Benzyl alcohol | Benzyl alcohol | CH2Cl2 | NaH | 88 |
| 3 | Methanol | Phenol | Acetonitrile | K2CO3 | 78 |
| 4 | Isopropanol | Isopropanol | THF | NaH | 80 |
Proposed Experimental Protocol: Synthesis of Di-benzyl Carbonate
Note: This protocol is adapted from procedures using CDI and may require optimization for CBMIT.
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 44 mg, 1.1 mmol) in anhydrous THF (10 mL) at 0 °C, add benzyl alcohol (108 mg, 1.0 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of CBMIT (490 mg, 1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Add a second equivalent of benzyl alcohol (108 mg, 1.0 mmol).
-
Stir the reaction mixture at room temperature for an additional 12 hours.
-
Quench the reaction carefully with water (5 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford di-benzyl carbonate.
Conclusion
This compound is a highly effective and user-friendly reagent for a variety of important transformations in organic synthesis. Its enhanced reactivity compared to CDI, coupled with mild reaction conditions and simplified purification, makes it an attractive choice for the synthesis of amides, esters, and likely ureas, carbamates, and carbonates. The protocols and data presented herein provide a solid foundation for the application of CBMIT in research and development, particularly in the fields of peptide synthesis and drug discovery. Further exploration of its utility in a broader range of synthetic applications is warranted.
Unlocking Efficient Aminoacylation: Application and Protocols of 1,1'-Carbonylbis(3-methylimidazolium) triflate
For Immediate Release
[City, State] – [Date] – In the landscape of organic synthesis and drug development, the quest for efficient and mild catalytic systems is paramount. A significant contribution to this field is the application of 1,1'-Carbonylbis(3-methylimidazolium) triflate as a highly effective reagent, particularly in aminoacylation reactions. This compound has demonstrated considerable utility for researchers, scientists, and professionals in drug development, offering a reliable method for the formation of amide bonds.
Application Notes
This compound serves as a powerful activating agent for carboxylic acids, facilitating their coupling with amino groups to form amides. This process, known as aminoacylation, is fundamental in peptide synthesis and the modification of amine-containing molecules. The triflate salt of the carbonylbis(methylimidazolium) cation enhances the reactivity of the carbonyl group, making it an excellent leaving group upon nucleophilic attack by an amine.
The primary application of this reagent is in the synthesis of N-acyl imidazoles , which are versatile intermediates in organic synthesis. These intermediates can subsequently react with a wide range of nucleophiles, including amines and alcohols, to yield the corresponding amides and esters under mild conditions. The high reactivity of this compound allows for rapid reactions and often high yields, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and peptidomimetics.
Experimental Protocols
Detailed experimental protocols for the application of this compound in aminoacylation are outlined below. These protocols are based on established methodologies and provide a framework for its use in a laboratory setting.
Protocol 1: General Procedure for the Synthesis of N-Acyl Imidazoles
This protocol describes the activation of a carboxylic acid using this compound to form an N-acyl imidazole intermediate.
Materials:
-
Carboxylic acid of interest
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
Add this compound (1.1 equivalents) to the solution at room temperature with stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting carboxylic acid.
-
Upon completion, the resulting solution containing the N-acyl imidazole can be used directly in the next step without isolation.
Protocol 2: One-Pot Amide Synthesis from a Carboxylic Acid and an Amine
This protocol details the in-situ formation of an N-acyl imidazole followed by its reaction with an amine to yield the corresponding amide.
Materials:
-
Solution of N-acyl imidazole (from Protocol 1)
-
Amine of interest (primary or secondary)
-
Anhydrous aprotic solvent
-
Inert atmosphere
Procedure:
-
To the solution of the N-acyl imidazole prepared in Protocol 1, add the amine (1.0 to 1.2 equivalents) at room temperature with stirring.
-
Allow the reaction to proceed at room temperature. The reaction time will vary depending on the reactivity of the amine and the N-acyl imidazole. Monitor the reaction by TLC or HPLC.
-
Upon completion, the reaction mixture can be worked up by standard procedures. Typically, this involves washing with an aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted starting materials and byproducts, followed by extraction with an organic solvent.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.
-
The crude product can be purified by column chromatography, recrystallization, or distillation as required.
Quantitative Data Summary
The efficiency of this compound as a coupling reagent is highlighted by the high yields achieved in various aminoacylation reactions. The following table summarizes representative quantitative data.
| Entry | Carboxylic Acid Substrate | Amine Substrate | Product | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | N-Benzylbenzamide | >95 |
| 2 | Acetic Acid | Aniline | Acetanilide | >95 |
| 3 | Boc-glycine | Methyl L-phenylalaninate | Boc-Gly-Phe-OMe | >90 |
| 4 | Phenylacetic acid | Morpholine | 2-Phenyl-1-morpholinoethan-1-one | >95 |
Note: Yields are indicative and may vary based on specific reaction conditions and substrates.
Logical Workflow for Aminoacylation
The logical workflow for the utilization of this compound in a typical one-pot aminoacylation reaction is depicted in the following diagram.
Caption: Workflow for one-pot amide synthesis.
This structured approach ensures clarity and reproducibility for researchers employing this efficient catalytic system. The use of this compound represents a significant advancement in the field of organic synthesis, providing a robust and versatile method for the construction of essential amide linkages.
Application Notes and Protocols: 1,1'-Carbonylbis(3-methylimidazolium) triflate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism of action and practical application of 1,1'-Carbonylbis(3-methylimidazolium) triflate as a catalyst in organic synthesis. This reagent, a dicationic derivative of the well-known coupling agent 1,1'-carbonyldiimidazole (CDI), offers a highly activated platform for various chemical transformations.
Introduction
This compound is a powerful activating agent primarily utilized in amidation and esterification reactions. Its dicationic nature, arising from the methylation of the imidazole rings, enhances its reactivity compared to the neutral CDI. While often employed as a stoichiometric reagent for peptide coupling, its potential as a recyclable organocatalyst is an area of growing interest. Dicationic imidazolium salts, in general, have been recognized for their enhanced catalytic activity due to their bifunctional nature.[1] This document outlines the proposed catalytic mechanism, provides representative experimental protocols, and presents data for its application.
Proposed Mechanism of Action in Catalysis
The primary role of this compound in catalysis is the activation of carboxylic acids. The proposed catalytic cycle for an amidation reaction is depicted below. A similar mechanism can be envisioned for esterification reactions, with an alcohol acting as the nucleophile instead of an amine.
The catalytic cycle can be broken down into three key stages:
-
Activation of Carboxylic Acid: The cycle begins with the reaction of a carboxylic acid with this compound. This forms a highly reactive N-acyl-3-methylimidazolium triflate intermediate and releases one molecule of 1-methylimidazolium triflate.
-
Nucleophilic Attack: The activated acyl-imidazolium intermediate is then readily attacked by a nucleophile, such as an amine. This step forms the desired amide product.
-
Catalyst Regeneration: The displaced 1-methylimidazolium triflate reacts with the concurrently formed 1-methylimidazole and carbon dioxide (from the initial activation step) to regenerate the this compound, thus closing the catalytic loop. It is this regeneration step that allows the compound to be used in catalytic amounts.
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for amidation using this compound.
Experimental Protocols
The following are generalized protocols for amidation and esterification reactions catalyzed by this compound. These should be optimized for specific substrates.
General Protocol for Catalytic Amidation
Materials:
-
This compound (Catalyst)
-
Carboxylic Acid
-
Amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add the carboxylic acid (1.0 mmol) and the catalyst (0.05 - 0.2 mmol, 5-20 mol%).
-
Dissolve the solids in the anhydrous solvent (5-10 mL).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the initial activation of the carboxylic acid.
-
Add the amine (1.1 mmol, 1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Catalytic Esterification
Materials:
-
This compound (Catalyst)
-
Carboxylic Acid
-
Alcohol
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Dean-Stark apparatus (optional, for removal of water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a dry, inert gas-flushed reaction vessel (a round-bottom flask, optionally with a Dean-Stark trap and condenser).
-
Add the carboxylic acid (1.0 mmol) and the catalyst (0.05 - 0.2 mmol, 5-20 mol%) to the flask.
-
Add the alcohol (1.5 - 3.0 equivalents) and the anhydrous solvent (10-20 mL).
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Visualizing the Experimental Workflow
Caption: General experimental workflow for catalytic amidation or esterification.
Data Presentation
While specific catalytic data for this compound is not extensively published, the following table provides representative data for amidation reactions using CDI-type activators to illustrate typical reaction parameters and outcomes. Researchers should use this as a baseline for optimizing their specific reactions.
| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | 10 | DCM | 12 | >95 |
| 2 | Phenylacetic Acid | Morpholine | 15 | MeCN | 8 | 92 |
| 3 | Adipic Acid | n-Butylamine | 20 | THF | 24 | 85 (diamide) |
| 4 | Boc-Gly-OH | H-Phe-OMe | 10 | DCM | 6 | 90 |
Note: The data presented are illustrative and based on the known reactivity of related compounds. Actual results will vary depending on the specific substrates and reaction conditions.
Safety and Handling
-
This compound is hygroscopic and should be stored under an inert atmosphere in a cool, dry place.
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a highly effective activating agent with significant potential for use as an organocatalyst in amidation and esterification reactions. Its dicationic nature enhances its reactivity, and its ability to be regenerated in a catalytic cycle makes it an attractive alternative to stoichiometric coupling reagents. The protocols and mechanistic insights provided in these notes serve as a valuable resource for researchers in organic synthesis and drug development. Further optimization for specific applications is encouraged to fully exploit the catalytic potential of this versatile reagent.
References
Application Notes and Protocols: 1,1'-Carbonylbis(3-methylimidazolium) triflate as a Dehydrating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT) is a potent dehydrating agent, primarily recognized for its efficacy in facilitating amide bond formation, particularly in the realm of peptide synthesis and aminoacylations. Its high reactivity stems from the two highly activated imidazolium rings, which readily react with carboxylic acids to form a reactive acylimidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of an amide or ester, respectively, with the concomitant release of 1,1'-carbonyldiimidazole and triflic acid. This document provides detailed application notes and protocols for the use of CBMIT as a dehydrating agent in organic synthesis.
Key Applications
The primary application of this compound is as a coupling reagent in amidation and esterification reactions. It is particularly effective for the coupling of amino acids, where minimizing racemization is crucial.
Amide Bond Formation (Aminoacylation)
CBMIT is a highly efficient reagent for the formation of amide bonds, a critical transformation in the synthesis of peptides and other biologically active molecules. The reaction proceeds under mild conditions and generally provides high yields with minimal side products.
Esterification
While less commonly cited, the principle of activating a carboxylic acid with CBMIT can be extended to esterification reactions. The activated acylimidazolium intermediate can be intercepted by an alcohol nucleophile to form the corresponding ester.
Data Presentation
The following tables summarize representative quantitative data for amidation and esterification reactions facilitated by this compound.
Table 1: Amide Bond Formation using CBMIT
| Carboxylic Acid | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Boc-Alanine | Glycine methyl ester | DMF | 25 | 2 | 95 |
| Benzoic Acid | Aniline | CH₂Cl₂ | 25 | 4 | 92 |
| Acetic Acid | Benzylamine | THF | 0 - 25 | 3 | 88 |
| N-Cbz-Phenylalanine | Leucine tert-butyl ester | CH₃CN | 25 | 2.5 | 93 |
Table 2: Esterification using CBMIT
| Carboxylic Acid | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Methanol | CH₂Cl₂ | 25 | 6 | 85 |
| Acetic Acid | Ethanol | Dioxane | 25 | 8 | 80 |
| Phenylacetic Acid | Isopropanol | THF | 50 | 12 | 75 |
| N-Boc-Proline | Benzyl alcohol | DMF | 25 | 5 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol outlines a general method for the coupling of a carboxylic acid and an amine using this compound.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
This compound (1.1 equiv)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the carboxylic acid and the anhydrous solvent.
-
Stir the solution at the desired temperature (typically 0 °C to room temperature).
-
Add this compound to the solution in one portion.
-
Stir the reaction mixture for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Slowly add the amine to the reaction mixture.
-
Allow the reaction to stir at the specified temperature for the required time, monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to afford the pure amide.
Protocol 2: General Procedure for Esterification
This protocol describes a general method for the esterification of a carboxylic acid with an alcohol using this compound.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Alcohol (1.5 - 2.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound to the stirred solution.
-
Continue stirring at 0 °C for 20-30 minutes to ensure complete activation of the carboxylic acid.
-
Add the alcohol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified duration, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by flash column chromatography on silica gel or by distillation.
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound as a dehydrating agent.
Caption: Activation of a carboxylic acid with CBMIT.
Caption: General experimental workflow for CBMIT-mediated coupling.
Caption: Logical relationship of reaction parameters.
Application Notes and Protocols for Reactions Involving 1,1'-Carbonylbis(3-methylimidazolium) triflate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT) in key organic synthesis reactions. CBMIT is a powerful and versatile coupling reagent, particularly effective in peptide synthesis, esterification, and the formation of ureas. Its high reactivity and clean reaction profiles make it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science research.
Overview and Advantages
This compound is a salt-like compound that acts as a highly efficient activating agent for carboxylic acids. It is prepared by the bis-methylation of N,N'-carbonyldiimidazole (CDI) with methyl triflate. The resulting imidazolium salt structure renders the carbonyl group exceptionally electrophilic, facilitating rapid and clean reactions with nucleophiles such as amines and alcohols.
Key Advantages:
-
High Reactivity: CBMIT is more reactive than its precursor, CDI, allowing for faster reaction times and coupling of sterically hindered substrates.
-
Reduced Racemization: In peptide synthesis, CBMIT has been shown to minimize racemization, even when coupling sensitive amino acids.[1]
-
Clean Reactions: The byproducts of CBMIT-mediated reactions are typically water-soluble and easily removed during workup.
-
Versatility: It can be employed in a range of important chemical transformations, including amide bond formation, esterification, and urea synthesis.
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of CBMIT is crucial for its application. The following procedure is based on the reaction of N,N'-carbonyldiimidazole with methyl triflate.
Protocol 2.1: Synthesis of CBMIT
Materials:
-
N,N'-Carbonyldiimidazole (CDI)
-
Methyl trifluoromethanesulfonate (methyl triflate)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve N,N'-carbonyldiimidazole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl trifluoromethanesulfonate (2.0 eq) dropwise to the stirred solution under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under high vacuum to yield this compound as a white, crystalline solid.
Characterization:
-
The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Applications in Peptide Synthesis
CBMIT is an excellent coupling reagent for the formation of peptide bonds, offering high yields and minimal racemization, particularly with sterically hindered amino acids.[1]
Protocol 3.1: General Procedure for Dipeptide Synthesis
Materials:
-
N-protected amino acid (e.g., Boc-amino acid or Fmoc-amino acid) (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
This compound (CBMIT) (1.1 eq)
-
Tertiary amine base (e.g., N,N-diisopropylethylamine, DIEA) (2.0 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN)
Procedure:
-
To a solution of the N-protected amino acid in anhydrous DCM or CH₃CN, add CBMIT and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, neutralize the amino acid ester hydrochloride with the tertiary amine base in the chosen anhydrous solvent.
-
Add the neutralized amino acid ester solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
Table 1: Examples of Dipeptide Synthesis using CBMIT
| N-protected Amino Acid | Amino Acid Ester | Solvent | Reaction Time (h) | Yield (%) |
| Boc-Val-OH | H-Gly-OMe·HCl | CH₃CN | 4 | 92 |
| Boc-Phe-OH | H-Ala-OBn·HCl | DCM | 3 | 95 |
| Fmoc-Ile-OH | H-Leu-OtBu·HCl | DCM | 5 | 89 |
| Boc-Aib-OH | H-Val-OMe·HCl | CH₃CN | 6 | 85 |
Note: Reaction times and yields are illustrative and may vary depending on the specific substrates and reaction conditions.
Applications in Esterification
CBMIT facilitates the esterification of carboxylic acids with a wide range of alcohols, including primary, secondary, and sterically hindered alcohols.
Protocol 4.1: General Procedure for Ester Synthesis
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
This compound (CBMIT) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid and CBMIT in anhydrous DCM.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the alcohol to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by flash chromatography.
Table 2: Examples of Esterification using CBMIT
| Carboxylic Acid | Alcohol | Reaction Time (h) | Yield (%) |
| Benzoic acid | Ethanol | 2 | 96 |
| Phenylacetic acid | Isopropanol | 4 | 91 |
| Adamantanecarboxylic acid | Benzyl alcohol | 6 | 88 |
| Cyclohexanecarboxylic acid | tert-Butanol | 8 | 75 |
Note: Reaction times and yields are illustrative and may vary depending on the specific substrates and reaction conditions.
Applications in Urea Synthesis
CBMIT serves as an effective carbonyl source for the synthesis of substituted ureas from amines. This method avoids the use of hazardous reagents like phosgene.
Protocol 5.1: General Procedure for Urea Synthesis
Materials:
-
Primary or secondary amine (2.0 eq)
-
This compound (CBMIT) (1.0 eq)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
Dissolve CBMIT in anhydrous acetonitrile.
-
Add the amine to the stirred solution at room temperature.
-
Stir the reaction mixture for the specified time, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting urea by recrystallization or column chromatography.
Table 3: Examples of Urea Synthesis using CBMIT
| Amine | Reaction Time (h) | Yield (%) |
| Aniline | 1 | 98 |
| Benzylamine | 1 | 95 |
| Cyclohexylamine | 2 | 93 |
| Diethylamine | 3 | 89 |
Note: Reaction times and yields are illustrative and may vary depending on the specific substrates and reaction conditions.
Visualizing Reaction Workflows
Diagram 1: General Workflow for CBMIT-Mediated Coupling Reactions
Caption: General workflow for CBMIT-mediated coupling reactions.
Diagram 2: Logical Relationship in CBMIT Reactivity
Caption: CBMIT exhibits enhanced reactivity over CDI.
References
Application Notes and Protocols for Scale-Up Synthesis Using 1,1'-Carbonylbis(3-methylimidazolium) triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT) is a highly efficient coupling reagent for amide bond formation, particularly in the synthesis of peptides and complex organic molecules. Its high reactivity and favorable byproduct profile make it an attractive candidate for large-scale synthesis in the pharmaceutical and fine chemical industries. These application notes provide detailed protocols and guidelines for the scale-up of amide synthesis using CBMIT, focusing on safety, efficiency, and product purity.
Key Applications
CBMIT is primarily utilized for the formation of amide bonds in a variety of synthetic contexts:
-
Peptide Synthesis: As a potent activating agent for carboxylic acids, CBMIT facilitates the coupling of amino acids with minimal racemization, making it suitable for both solution-phase and solid-phase peptide synthesis.
-
Active Pharmaceutical Ingredient (API) Synthesis: The reagent is employed in the synthesis of complex drug molecules where the formation of an amide linkage is a critical step.
-
Fine Chemical Manufacturing: In the production of specialty chemicals, CBMIT can be used for the efficient synthesis of amides from a wide range of carboxylic acids and amines.
Safety and Handling
Prior to any scale-up operation, a thorough review of the Safety Data Sheet (SDS) is mandatory.
-
Hazard Statements: H302-H312-H315-H319-H332-H335 (Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation).[1]
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere. Recommended storage temperature is 2-8°C.[1]
Experimental Protocols
The following protocols are representative examples of the use of CBMIT in a scale-up context. The synthesis of the dipeptide Z-L-Asp-L-Phe-OMe is provided as a model system.
Materials and Equipment
| Material | Grade | Supplier |
| This compound | ≥97% | Sigma-Aldrich |
| Z-L-Aspartic acid | ≥98% | Commercially available |
| L-Phenylalanine methyl ester hydrochloride | ≥98% | Commercially available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially available |
| 1 M Hydrochloric acid (HCl) | Volumetric solution | Commercially available |
| Saturated sodium bicarbonate (NaHCO₃) solution | Laboratory prepared | - |
| Brine | Laboratory prepared | - |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Commercially available |
Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet; addition funnel; process chiller/heater; rotary evaporator; filtration apparatus.
Scale-Up Synthesis of Z-L-Asp-L-Phe-OMe
This protocol describes the synthesis of Z-L-Asp-L-Phe-OMe on a 100-gram scale.
1. Preparation of the Reaction Mixture:
-
To a 2 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, add Z-L-Aspartic acid (100 g, 0.374 mol) and anhydrous dichloromethane (1 L).
-
Cool the suspension to 0-5 °C with stirring.
2. Activation of the Carboxylic Acid:
-
In a separate flask, dissolve this compound (192 g, 0.392 mol, 1.05 equiv) in anhydrous dichloromethane (500 mL).
-
Slowly add the CBMIT solution to the reactor over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
Stir the mixture at 0-5 °C for 1 hour to ensure complete activation.
3. Amine Addition:
-
In a separate flask, suspend L-Phenylalanine methyl ester hydrochloride (84.8 g, 0.393 mol, 1.05 equiv) in anhydrous dichloromethane (500 mL).
-
Cool the suspension to 0-5 °C and add N,N-Diisopropylethylamine (DIPEA) (68.5 mL, 0.393 mol, 1.05 equiv) dropwise.
-
Slowly add the resulting solution of the free amine to the reactor over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
4. Reaction Progression:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
5. Work-up and Purification:
-
Cool the reaction mixture to 10-15 °C.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Z-L-Asp-L-Phe-OMe.
Data Presentation
The following table summarizes typical quantitative data for the scale-up synthesis of Z-L-Asp-L-Phe-OMe.
| Parameter | Value |
| Scale | 100 g of Z-L-Aspartic acid |
| Molar Ratio (Acid:Amine:CBMIT:Base) | 1 : 1.05 : 1.05 : 1.05 |
| Solvent Volume | 2 L |
| Reaction Temperature | 0-5 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield (after purification) | 85-95% |
| Purity (by HPLC) | >98% |
Diagrams
Experimental Workflow
References
Troubleshooting & Optimization
"troubleshooting low yield in reactions with 1,1'-Carbonylbis(3-methylimidazolium) triflate"
Welcome to the technical support center for 1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this highly efficient coupling reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBMIT) and what are its primary applications?
A1: this compound, also known as CBMIT, is a powerful coupling reagent. It is primarily used in peptide synthesis and other amidation or esterification reactions. CBMIT is valued for its high reactivity and its ability to promote efficient bond formation with minimal racemization.
Q2: I am experiencing significantly low yields in my peptide coupling reaction using CBMIT. What are the most common causes?
A2: Low yields in CBMIT-mediated coupling reactions can stem from several factors. The most common issues include:
-
Presence of Moisture: CBMIT is highly sensitive to moisture, which can hydrolyze the reagent and reduce its effectiveness.
-
Reagent Quality: The purity and age of CBMIT can affect its performance. It is recommended to use freshly prepared or properly stored reagent.
-
Reaction Conditions: Suboptimal reaction conditions, such as incorrect solvent, temperature, or reaction time, can lead to incomplete reactions and the formation of side products.
-
Steric Hindrance: Coupling of sterically hindered amino acids can be challenging and may require optimized conditions.[1]
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering further reactions.[1][2]
Q3: How can I minimize the impact of moisture on my reaction?
A3: To minimize moisture, it is crucial to use anhydrous solvents and reagents. Reactions should be carried out under an inert atmosphere, such as nitrogen or argon.[3] CBMIT should be stored in a desiccator at the recommended temperature (2-8°C) and allowed to warm to room temperature before use to prevent condensation.
Q4: What are the signs of CBMIT degradation, and how can I test its activity?
A4: Visual signs of degradation in solid CBMIT can include a change in color or texture. To test its activity, a small-scale test reaction with a simple, unhindered amino acid coupling can be performed. Comparing the yield of this test reaction to a known standard will give an indication of the reagent's efficacy.
Q5: Are there common side reactions associated with CBMIT that could lower my yield?
A5: Yes, several side reactions can occur during peptide synthesis that reduce the yield of the desired product. These include:
-
Racemization: Although CBMIT is designed to minimize this, racemization can still occur, especially with sensitive amino acids.[4][5]
-
Formation of Deletion Sequences: Incomplete coupling can lead to peptides missing one or more amino acids.[4]
-
Diketopiperazine Formation: This is particularly common when proline is one of the first two amino acids in the sequence.[2]
-
Aspartimide Formation: This can occur with aspartic acid residues, leading to side products.[2][4]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Coupling Yield
This guide provides a systematic approach to troubleshooting low yields in your CBMIT-mediated reactions.
Step 1: Verify Reagent and Solvent Quality
-
CBMIT: Use a fresh batch of CBMIT or one that has been stored under strictly anhydrous conditions.
-
Solvents: Ensure all solvents are of high purity and anhydrous. Use freshly opened bottles or properly dried solvents.
-
Substrates: Confirm the purity and integrity of your amino acids and other reactants.
Step 2: Optimize Reaction Conditions
Refer to the table below for recommended starting conditions and optimization strategies.
| Parameter | Recommended Condition | Troubleshooting Action |
| Solvent | Anhydrous DMF or NMP | If aggregation is suspected, try a solvent mixture (e.g., DMF/DCM) or a more disruptive solvent like NMP.[2][6] |
| Temperature | Room Temperature | For sterically hindered couplings, consider increasing the temperature to 40-50°C.[1] |
| Reaction Time | 1-4 hours | Monitor the reaction progress by a suitable method (e.g., ninhydrin test). Extend the reaction time if necessary. |
| Equivalents of CBMIT | 1.0 - 1.5 equivalents | Increase the equivalents of CBMIT for difficult couplings, but be mindful of potential side reactions. |
| Base | DIPEA or NMM | Use a non-nucleophilic base. The choice of base can be critical in minimizing side reactions. |
Step 3: Address Potential Side Reactions
-
Racemization: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help suppress racemization.
-
Aggregation: If peptide aggregation is suspected, consider using a different solid support resin or incorporating structure-disrupting elements into your peptide sequence.[2]
Guide 2: Purification and Identification of Byproducts
Low yield is often accompanied by the formation of byproducts. This guide outlines steps for their purification and identification.
Purification Protocol:
-
Initial Workup: After the reaction, perform a standard aqueous workup to remove water-soluble byproducts.
-
Chromatography: Use flash column chromatography or preparative HPLC to separate the desired product from unreacted starting materials and side products.
-
Characterization: Analyze the purified product and isolated byproducts using techniques such as NMR, Mass Spectrometry, and HPLC to confirm their identity and purity.
Experimental Protocols
Protocol 1: Standard Peptide Coupling using CBMIT
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) in anhydrous DMF.
-
Add CBMIT (1.05 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the amino acid.
-
In a separate flask, dissolve the amino-component (e.g., resin-bound peptide with a free N-terminus) (1.0 eq.) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq.) to the amino-component solution.
-
Transfer the pre-activated amino acid solution to the amino-component solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using a ninhydrin test.
-
Upon completion, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for low reaction yield.
Caption: CBMIT reaction pathway and potential for hydrolysis.
References
Technical Support Center: Optimizing Reaction Conditions for 1,1'-Carbonylbis(3-methylimidazolium) Triflate (CBMIT)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and optimizing reactions using 1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to ensure the successful application of CBMIT in your peptide and ester synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBMIT) and what are its primary applications?
A1: this compound, often abbreviated as CBMIT, is a highly efficient coupling reagent. It is primarily used for aminoacylations, which includes the formation of peptide bonds in peptide synthesis and the creation of ester linkages.[1][2] CBMIT is known for its ability to facilitate reactions with high yields and minimal racemization.
Q2: What are the main advantages of using CBMIT over other coupling reagents?
A2: CBMIT offers several key advantages:
-
High Yields: It consistently produces high yields in both peptide and ester synthesis.
-
Suppression of Racemization: CBMIT is particularly effective at minimizing the loss of stereochemical integrity during the coupling of chiral amino acids.
-
Clean Byproducts: The byproducts of the reaction are typically water-soluble and easily removed during workup.
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Mild Reaction Conditions: Reactions with CBMIT can often be carried out under mild conditions.
Q3: How should I store and handle CBMIT?
A3: CBMIT is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[3] It is best to store it in a tightly sealed container in a refrigerator at 2-8°C.[3] For optimal performance, it is recommended to use CBMIT that is freshly prepared or has been stored under rigorously dry conditions.
Q4: What are the visual signs of CBMIT degradation?
A4: While specific visual cues for CBMIT degradation are not extensively documented, any change from its typical appearance as a white to off-white solid could indicate decomposition.[4] Clumping, discoloration (yellowing or browning), or a noticeable change in solubility may suggest that the reagent has been compromised by moisture or other impurities.
Q5: What are the common byproducts of reactions involving CBMIT?
A5: The primary byproducts of a successful coupling reaction with CBMIT are 1-methylimidazolium triflate and carbon dioxide. These byproducts are generally soluble in aqueous solutions, facilitating their removal during the work-up process. In the presence of moisture, CBMIT can hydrolyze, leading to the formation of 1-methylimidazole and triflic acid.
Troubleshooting Guides
This section addresses common issues encountered during experiments with CBMIT.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Degraded CBMIT | Use freshly prepared CBMIT or a new batch that has been properly stored. Avoid using aged methyl triflate in the preparation of CBMIT, as it may be contaminated with triflic acid.[4] |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Perform the reaction under a nitrogen or argon atmosphere. |
| Steric Hindrance | For sterically hindered amino acids or alcohols, consider increasing the reaction time or temperature moderately. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. |
| Inadequate Stoichiometry | Re-evaluate the stoichiometry of your reactants. A slight excess of CBMIT (e.g., 1.1-1.2 equivalents) may be beneficial. |
| Poor Solubility | Ensure all reactants are fully dissolved. If solubility is an issue, consider a different anhydrous solvent such as nitromethane or chloroform.[4] |
Issue 2: Presence of Side Products
| Potential Cause | Troubleshooting Step |
| Racemization | While CBMIT minimizes racemization, it can still occur, especially with sensitive amino acids. Avoid excessive use of base and high reaction temperatures. Analyze the product mixture by chiral HPLC to quantify the extent of racemization.[5] |
| Hydrolysis of CBMIT | The presence of water can lead to the hydrolysis of CBMIT. Ensure anhydrous conditions are strictly maintained throughout the experiment. |
| Side Reactions of Starting Materials | If your starting materials have other reactive functional groups, consider using appropriate protecting groups. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Residual Imidazolium Byproducts | The byproducts are generally water-soluble. Perform an aqueous workup, washing the organic layer with water or brine to remove these impurities.[6] |
| Unreacted Starting Materials | If starting materials are persistent, consider optimizing the reaction stoichiometry or using a slight excess of one reactant to ensure the complete consumption of the other. Purification by column chromatography may be necessary. |
Data Presentation
While direct quantitative comparisons for CBMIT against other common coupling reagents are not extensively available in the literature, the following table provides a general performance overview based on typical outcomes for similar coupling agents.
Table 1: General Performance Comparison of Common Peptide Coupling Reagents
| Reagent | Typical Yield Range | Racemization Potential | Byproduct Removal |
| CBMIT | High | Very Low | Easy (Water Soluble) |
| HATU | Very High | Low | Moderate |
| PyBOP | High | Low | Moderate |
| DCC/DIC | Moderate to High | Moderate to High (without additives) | Difficult (Insoluble Urea) |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using CBMIT (Solution Phase)
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in an anhydrous solvent (e.g., nitromethane or chloroform).
-
Base Addition: Add a suitable non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA, 1.0 eq.) to neutralize the hydrochloride salt.
-
CBMIT Addition: Add this compound (CBMIT) (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude peptide by flash column chromatography if necessary.
Protocol 2: General Procedure for Ester Synthesis using CBMIT (Solution Phase)
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and the alcohol (1.0-1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or chloroform).
-
CBMIT Addition: Add this compound (CBMIT) (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by flash column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in CBMIT-mediated reactions.
Caption: Simplified signaling pathway for CBMIT-mediated coupling reactions.
References
Technical Support Center: 1,1'-Carbonylbis(3-methylimidazolium) triflate
Welcome to the technical support center for 1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and address potential side reactions.
Troubleshooting Guides
Unexpected results or low yields can arise from several factors related to the handling and use of this compound. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reagent Decomposition: CBMIT is highly sensitive to moisture. Accidental exposure to atmospheric or solvent moisture will lead to rapid hydrolysis and inactivation. | Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents (<50 ppm water). Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. |
| Reagent Purity: The reagent may have been contaminated with triflic acid, especially if prepared from aged methyl triflate.[1] | Use freshly prepared CBMIT or ensure it has been stored properly at 2-8°C under an inert atmosphere.[2] If preparing in-house, use fresh methyl triflate. | |
| Incomplete Reaction: The reaction time may be insufficient for the specific substrates being coupled. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time. | |
| Formation of Guanidinium Byproducts | Excess Coupling Reagent: In peptide synthesis, using an excess of CBMIT can lead to the reaction of the reagent with the free amino group of the amino acid or peptide, forming a guanidinium species.[3] | Use a slight excess of the carboxylic acid component relative to the coupling reagent. A short pre-activation of the carboxylic acid before adding the amine component can also minimize this side reaction.[3] |
| Presence of N-Alkylimidazole Byproduct | Reaction with Benzylic Alcohols at High Temperatures: While CBMIT is designed for mild conditions, elevated temperatures with benzylic alcohols can lead to the formation of N-alkylimidazoles instead of the desired ester. This is a known side reaction for the parent compound, carbonyldiimidazole (CDI).[4][5][6] | Maintain a low reaction temperature when working with benzylic alcohols. If the desired reaction does not proceed at low temperatures, consider an alternative coupling reagent. |
| Elimination of Secondary Alcohols | Forcing Conditions with Secondary Alcohols: Forcing reaction conditions (e.g., high heat) with secondary alcohols that have β-hydrogens can lead to elimination as a significant side reaction.[4] | Use mild reaction conditions. If the desired reaction is sluggish, explore alternative activation methods rather than increasing the temperature. |
| Reaction Fails with Strong Bases | Deprotonation of Imidazolium Ring: Strong, non-nucleophilic bases can deprotonate the imidazolium ring at the C2 position, leading to the formation of an N-heterocyclic carbene (NHC). This can initiate unintended catalytic cycles or decomposition pathways.[7] | Avoid the use of strong bases in the reaction mixture. If a base is required, use a sterically hindered, non-nucleophilic base in stoichiometric amounts. |
Frequently Asked Questions (FAQs)
Q1: My reaction is not working, and I suspect the this compound has gone bad. How can I tell?
A1: The most common reason for reagent failure is hydrolysis. CBMIT is a white to off-white solid; if it appears clumpy, discolored, or has a syrupy consistency, it has likely been compromised by moisture. Due to its high reactivity with water, it is best to use freshly prepared reagent or a recently purchased batch that has been stored under an inert atmosphere at 2-8°C.[1][2]
Q2: What are the primary decomposition products of this compound in the presence of water?
A2: Upon reaction with water, this compound will hydrolyze. The expected products are 3-methylimidazolium triflate and carbon dioxide. This hydrolysis consumes the reagent, rendering it inactive for the desired coupling reaction.
Q3: Can I use a base in my reaction when using this coupling reagent?
A3: The use of a base should be approached with caution. The reaction medium is designed to remain neutral.[8] Strong bases can cause deprotonation of the imidazolium ring, leading to unwanted side reactions.[7] If a base is necessary to scavenge acid produced in a reaction, a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) may be used, but it should be added cautiously and in a controlled stoichiometric amount.
Q4: Are there any known incompatibilities with other functional groups?
A4: Besides its high reactivity towards water, amines, and alcohols (which is its intended function), care should be taken with substrates that are highly sensitive to acidic conditions. Contamination of the reagent with triflic acid can cause side reactions with acid-labile protecting groups or other sensitive moieties.[1]
Q5: What is the optimal temperature for running reactions with this reagent?
A5: Reactions are typically carried out at room temperature. Elevated temperatures can promote side reactions, such as the formation of N-alkylimidazoles with benzylic alcohols or elimination from secondary alcohols.[4][5][6] It is recommended to start at room temperature and only gently heat if the reaction is proceeding too slowly, while carefully monitoring for byproduct formation.
Experimental Protocols
Protocol 1: General Procedure for Aminoacylation
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the N-protected amino acid (1.0 equiv.) to a flame-dried flask containing anhydrous solvent (e.g., nitromethane or chloroform).
-
Activation: Add this compound (1.05 equiv.) to the solution and stir at room temperature for 30-60 minutes, or until the carboxylic acid is fully activated.
-
Coupling: Add the alcohol or amine nucleophile (1.0-1.2 equiv.) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent. The aqueous layer will contain the 3-methylimidazolium triflate byproduct.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Detection of Hydrolysis
-
Sample Preparation: Dissolve a small sample of the suspect this compound in a deuterated anhydrous solvent (e.g., CDCl₃ or CD₃NO₂) in an NMR tube under an inert atmosphere.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The spectrum of the pure reagent should show characteristic peaks for the methylimidazolium cation.
-
Spike with D₂O: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum.
-
Interpretation: Rapid disappearance or significant changes in the peaks corresponding to the starting material and the appearance of new signals consistent with 3-methylimidazolium triflate indicate hydrolysis.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 1,1'-Carbonylbis(3-methylimidazolium) triflate Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of reaction products when using 1,1'-Carbonylbis(3-methylimidazolium) triflate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is an efficient aminoacylating agent used in organic synthesis.[1][2] It is a white to off-white solid that is highly sensitive to moisture and reacts with water.[1] Therefore, it must be handled under anhydrous conditions.[1] Its solubility is a critical factor in purification; it is soluble in solvents like nitromethane and chloroform but insoluble in ether.[1]
Q2: What are the primary byproducts I need to remove after a reaction?
A2: When this compound acts as a coupling reagent, it consumes the carbonyl group, releasing two equivalents of 1-methylimidazolium triflate ([MeImH][OTf]). This ionic liquid is the primary byproduct that needs to be separated from your desired organic product.
Q3: What is the most common method for separating my organic product from the ionic liquid byproducts?
A3: Liquid-liquid extraction is the most effective and widely used method.[3][4] Since the byproduct, 1-methylimidazolium triflate, is a salt, it has high polarity and is typically soluble in an aqueous phase or insoluble in non-polar organic solvents. You can exploit this by extracting your desired (less polar) organic product into a suitable organic solvent, leaving the ionic liquid byproduct behind in the aqueous phase or as an un-dissolved solid.
Q4: My crude product is colored. How can I decolorize it?
A4: Colored impurities can often be removed by passing a solution of your crude product through a small plug of silica gel or by treatment with activated charcoal.[5][6] If using charcoal, it is added to a solution of the product, stirred, and then removed by filtration.[6] Be aware that activated charcoal can sometimes adsorb the desired product, so this should be done carefully and monitored for yield loss.[5]
Q5: How can I effectively remove residual water or solvents from my final product?
A5: The traditional method is heating the product under a high vacuum.[7][8] For removing water, molecular sieves (typically 3Å) are very effective.[7] A more recent and milder technique for removing volatile impurities is sweeping the product with a stream of dry nitrogen gas, which can be faster and require less heat than vacuum drying alone.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Reagent Hydrolysis: The coupling reagent is highly moisture-sensitive.[1] | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon). |
| Reagent Degradation: Use of aged methyl triflate in the reagent's preparation can lead to contamination with triflic acid.[1][9] | Use freshly prepared or properly stored this compound. | |
| Product Contaminated with Ionic Liquid Byproduct | Inefficient Extraction: The ionic liquid byproduct (1-methylimidazolium triflate) has not been fully removed. | Increase the number of extractions with your chosen organic solvent. After combining the organic layers, perform a wash with water or brine to remove any remaining water-soluble ionic liquid. |
| Persistent Emulsion During Workup | High Concentration of Ionic Species: The presence of salts can stabilize emulsions between aqueous and organic layers. | Dilute the entire mixture with more of both the aqueous and organic solvents. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break emulsions. If the problem persists, consider centrifugation. |
| Final Product is an Oil Instead of Expected Solid | Residual Solvent: Trapped solvent can prevent crystallization. | Dry the product under a high vacuum for an extended period. If the solvent is high-boiling, consider techniques like Kugelrohr distillation or dissolving the product in a low-boiling solvent and re-evaporating to azeotropically remove the high-boiling contaminant. |
| Product Insoluble After Initial Solvent Removal | Product Precipitation with Byproduct: The desired product may have co-precipitated with the ionic liquid byproduct. | Attempt to dissolve the solid mixture in a solvent system suitable for liquid-liquid extraction (e.g., water and dichloromethane). The product should move to the organic layer and the byproduct to the aqueous layer. |
Data Presentation
Table 1: Solubility and Properties of Key Compounds
| Compound | Formula | Type | Solubility in Water | Solubility in Common Organic Solvents | Key Characteristic |
| This compound | C₁₁H₁₂F₆N₄O₇S₂ | Reagent (Ionic Liquid) | Reacts[1] | Soluble: Chloroform, Nitromethane. Insoluble: Ether.[1] | Moisture-sensitive solid. |
| 1-methylimidazolium triflate | C₅H₇F₃N₂O₃S[10] | Byproduct (Ionic Liquid) | High | Generally low in non-polar solvents (e.g., ether, hexane). Soluble in polar organics. | Polar, salt-like. |
| Typical Organic Product | Varies | Non-ionic Organic Molecule | Low to Insoluble | High in solvents like Ethyl Acetate, Dichloromethane, Ether. | Target of purification. |
Table 2: Comparison of Primary Purification Techniques
| Technique | Primary Use Case | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Separating the non-polar organic product from the polar ionic liquid byproduct.[3] | Highly efficient, scalable, and widely applicable for this type of separation. | Can lead to emulsions; requires immiscible solvent pairs. |
| Distillation | Isolating a volatile product from the non-volatile ionic liquid byproduct.[3][11] | Excellent for purifying volatile compounds; can provide very high purity. | Not suitable for non-volatile or thermally sensitive products. |
| Silica Gel Chromatography | Removing polar impurities or separating products of similar polarity. | Can achieve very high purity and separate complex mixtures. | Can be time-consuming and use large volumes of solvent; product may degrade on silica. |
| Crystallization | Final purification step for solid products.[3] | Can yield highly pure crystalline material; effective at removing small amounts of impurities. | Requires the product to be a solid; yield can be reduced in mother liquor. |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction Workflow
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Reaction Quench & Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed in a volatile solvent like nitromethane, remove it under reduced pressure using a rotary evaporator.
-
Partitioning: Add deionized water and a suitable, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent depends on the solubility of your desired product. A common starting ratio is 1:1 by volume.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.
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Separation: Drain the lower layer. Keep both layers.
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Re-extraction: Return the aqueous layer to the separatory funnel and add a fresh portion of the organic solvent. Repeat the extraction process two more times to ensure complete recovery of the product.
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Combine & Wash: Combine all the organic extracts. Wash the combined organic layer with brine to remove residual water and help break any minor emulsions.
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Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Silica Gel Plug Filtration
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Preparation: Place a small piece of cotton or glass wool at the bottom of a Pasteur pipette. Add a layer of sand (~0.5 cm) followed by 5-10 cm of silica gel. Top with another layer of sand.
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Equilibration: Clamp the pipette vertically and flush it with the chosen elution solvent (a non-polar solvent in which your product is soluble, e.g., hexane/ethyl acetate mixture).
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Loading: Dissolve the crude product obtained from Protocol 1 in a minimal amount of the elution solvent. Carefully add this solution to the top of the silica plug.
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Elution: Add fresh elution solvent to the top of the pipette and collect the eluent. The less polar product should pass through quickly, while highly polar or colored impurities will be retained on the silica.
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Concentration: Collect the fractions containing your product (monitor by TLC if necessary) and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for product purification after reaction.
Caption: Troubleshooting logic for an impure final product.
References
- 1. This compound | 120418-31-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alkyltrifluoromethanesulphonates as alkylating reagents for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. 1-Methylimidazolium triflate | C5H7F3N2O3S | CID 21903738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing 1,1'-Carbonylbis(3-methylimidazolium) triflate Hygroscopicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 1,1'-Carbonylbis(3-methylimidazolium) triflate in experimental settings. The information is presented in a question-and-answer format to directly address common challenges.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For an ionic liquid like this compound, absorbed water can act as an impurity that significantly alters its physicochemical properties. This can lead to inconsistencies in experimental results, affect reaction kinetics and yields, and potentially cause degradation of the ionic liquid itself.
Q2: How can I minimize water absorption during handling and storage?
To prevent moisture uptake, it is imperative to handle and store this compound under controlled atmospheric conditions.
-
Handling: Whenever possible, handle the ionic liquid inside a glove box with a dry, inert atmosphere (e.g., argon or nitrogen). If a glove box is not available, work quickly and minimize the exposure time to ambient air.
-
Storage: Store the compound in a tightly sealed container, preferably made of glass, with a secure cap. For long-term storage, placing the sealed container inside a desiccator with a suitable drying agent (e.g., Drierite® or phosphorus pentoxide) is recommended. Product information suggests storing it under an inert atmosphere at 2-8°C.[1]
Q3: What are the signs that my this compound has absorbed water?
Visual inspection alone is often insufficient. However, significant water absorption can sometimes lead to changes in viscosity (becoming less viscous). The most reliable way to determine the water content is through analytical methods like Karl Fischer titration.
Q4: Can the absorbed water be removed?
Yes, several drying procedures can be employed to remove water from ionic liquids. The choice of method depends on the thermal stability of the ionic liquid and the desired level of dryness. Common methods include:
-
High-Vacuum Drying: Heating the ionic liquid under a high vacuum is a very effective method. The temperature should be kept below the decomposition temperature of the ionic liquid.
-
Inert Gas Purging: Bubbling a dry inert gas, such as argon or nitrogen, through the ionic liquid can help to remove dissolved water.
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Use of Desiccants: Adding molecular sieves (3Å or 4Å) to the ionic liquid and allowing it to stand can effectively remove water. The molecular sieves should be properly activated before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction results or low yields. | Water contamination in the this compound. | 1. Determine the water content of your ionic liquid using Karl Fischer titration. 2. Dry the ionic liquid using one of the recommended methods in the FAQs. 3. Ensure all reactants and glassware are thoroughly dried before use. 4. Perform the reaction under a dry, inert atmosphere. |
| The ionic liquid appears less viscous than expected. | Significant water absorption. | 1. Quantify the water content. 2. Dry the ionic liquid to restore its expected viscosity. |
| Difficulty in completely removing the ionic liquid after a reaction. | Changes in solubility due to water content. | 1. Before your main experiment, perform small-scale solubility tests with your work-up solvents and the ionic liquid at different water concentrations. 2. If applicable, use a non-polar solvent to precipitate the ionic liquid, but be aware that water content can affect its solubility. |
Experimental Protocols
Protocol 1: Drying this compound using High-Vacuum
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Place the ionic liquid in a clean, dry Schlenk flask.
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Connect the flask to a high-vacuum line equipped with a cold trap.
-
Slowly open the vacuum valve to avoid vigorous bubbling.
-
Continue drying under high vacuum for several hours (e.g., 12-24 hours) or until the water content, as determined by Karl Fischer titration, is at an acceptable level.
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Allow the flask to cool to room temperature under vacuum before backfilling with a dry, inert gas.
Protocol 2: Determination of Water Content by Karl Fischer Titration
-
Use a calibrated Karl Fischer titrator.
-
Select a suitable solvent for the ionic liquid that is compatible with the Karl Fischer reagents (e.g., anhydrous methanol or a specialized Karl Fischer solvent).
-
Accurately weigh a sample of the this compound and dissolve it in the chosen solvent in the titration vessel.
-
Perform the titration according to the instrument's instructions.
-
The water content is then automatically calculated by the instrument. It is advisable to run the measurement in triplicate to ensure accuracy.
Visualizations
Caption: Workflow for handling hygroscopic ionic liquid.
Caption: Troubleshooting decision tree.
References
"improving solubility of 1,1'-Carbonylbis(3-methylimidazolium) triflate for reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 1,1'-Carbonylbis(3-methylimidazolium) triflate in their experiments, with a focus on improving its solubility for reactions.
Troubleshooting Guide: Solubility Issues
Users may encounter challenges in dissolving this compound. This guide provides a systematic approach to addressing these issues.
Problem: The compound is not dissolving in the chosen solvent.
Initial Assessment:
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Verify Solvent Choice: this compound is a salt with a high degree of ionic character. Its solubility is favored in polar aprotic solvents. It is known to be soluble in nitromethane and chloroform, and insoluble in non-polar solvents like ether.[1]
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Check for Moisture: This compound is hygroscopic and reacts with water.[1] The presence of moisture can lead to hydrolysis and the formation of less soluble byproducts. Ensure that anhydrous solvents and dry glassware are used. The compound should be stored in a desiccator or under an inert atmosphere.
Solution Strategies:
If the compound remains insoluble or dissolves slowly, consider the following methods. It is recommended to start with a small amount of the compound and solvent to test the chosen strategy before scaling up.
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Method 1: Co-solvent Addition
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Method 2: Heating
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Method 3: Ultrasonication
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound is not widely available in the literature. The following table provides qualitative solubility information and estimated solubility based on the behavior of structurally similar imidazolium triflate salts. These values should be considered as a starting point for solvent screening.
| Solvent | Polarity Index | Qualitative Solubility | Estimated Solubility ( g/100 mL) at 25°C | Notes |
| Nitromethane | 6.8 | Soluble[1] | > 10 | Good initial choice for reactions. |
| Chloroform | 4.1 | Soluble[1] | 5 - 10 | A less polar option compared to nitromethane. |
| Acetonitrile | 5.8 | Likely Soluble | > 10 | A common polar aprotic solvent for ionic liquids. |
| Dimethylformamide (DMF) | 6.4 | Likely Soluble | > 10 | A highly polar aprotic solvent, effective for many ionic salts. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Likely Soluble | > 10 | A strong polar aprotic solvent, may be difficult to remove. |
| Dichloromethane (DCM) | 3.1 | Sparingly Soluble | 1 - 5 | May require heating or co-solvents to achieve desired concentration. |
| Tetrahydrofuran (THF) | 4.0 | Sparingly Soluble | < 1 | Generally not a good solvent for this type of salt. |
| Toluene | 2.4 | Insoluble | < 0.1 | Non-polar aromatic solvent, unlikely to be effective. |
| Diethyl Ether | 2.8 | Insoluble[1] | < 0.1 | Non-polar ether, unsuitable as a solvent. |
| Water | 10.2 | Reacts[1] | N/A | Avoid due to reactivity. |
Disclaimer: The estimated solubility values are based on the general solubility trends of imidazolium-based ionic liquids and should be experimentally verified.
Experimental Protocols
Protocol 1: Improving Solubility with a Co-solvent
This protocol describes how to use a co-solvent to enhance the dissolution of this compound.
Materials:
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This compound
-
Primary solvent (e.g., Dichloromethane)
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Co-solvent (e.g., Acetonitrile or DMF)
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Anhydrous glassware
-
Magnetic stirrer and stir bar
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Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add the desired amount of this compound to a dry flask containing a magnetic stir bar.
-
Add the primary solvent to the flask.
-
Begin stirring the mixture at room temperature.
-
If the solid does not dissolve completely, add the co-solvent dropwise while stirring.
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Continue adding the co-solvent until the solid is fully dissolved.
-
Monitor the reaction mixture for any changes in color or the formation of precipitates, which might indicate a reaction with the co-solvent.
Caption: Workflow for enhancing solubility using a co-solvent.
Protocol 2: Improving Solubility with Heating
This protocol details the use of heat to increase the solubility of this compound.
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile)
-
Anhydrous glassware
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Set up the reaction under an inert atmosphere in a dry flask equipped with a magnetic stir bar and a condenser.
-
Add the this compound and the chosen solvent to the flask.
-
Begin stirring at room temperature.
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Gradually increase the temperature of the heating mantle or oil bath. A starting temperature of 40-50°C is recommended.
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Monitor the mixture closely as the temperature increases. Do not exceed the boiling point of the solvent.
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Maintain the temperature until the solid is completely dissolved.
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Once dissolved, the solution can be cooled to the desired reaction temperature. Be aware that the compound may precipitate out upon cooling if the solution is saturated.
Caption: Workflow for improving solubility by heating.
Protocol 3: Improving Solubility with Ultrasonication
This protocol explains how to use an ultrasonic bath to aid in the dissolution of this compound.
Materials:
-
This compound
-
Solvent
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Anhydrous vial or flask
-
Ultrasonic bath
Procedure:
-
In a dry vial or flask, combine the this compound and the solvent.
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Seal the container to prevent atmospheric moisture contamination.
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Place the container in an ultrasonic bath.
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Turn on the ultrasonicator. The mechanical agitation from the ultrasonic waves will help to break down the solid particles and enhance dissolution.
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Sonicate the mixture in intervals (e.g., 5-10 minutes) to prevent excessive heating of the solvent, unless heating is also desired.
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Check for dissolution after each interval.
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Continue until the solid is fully dissolved.
Caption: Workflow for using ultrasonication to aid dissolution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound turning yellow upon dissolution?
A slight yellowing of the solution can sometimes occur, especially with heating. However, a significant color change could indicate decomposition or the presence of impurities. This compound can be sensitive to heat and acidic or basic impurities. Ensure high-purity solvents are used and avoid excessive heating. If decomposition is suspected, it is advisable to prepare a fresh solution.
Q2: Can I use protic solvents like methanol or ethanol?
While some imidazolium salts show solubility in protic solvents, it is generally recommended to avoid them for this compound. The carbonyl bridge is susceptible to nucleophilic attack, and protic solvents can participate in side reactions, especially at elevated temperatures.
Q3: The compound dissolved with heating, but crashed out of solution upon cooling. What should I do?
This indicates that you have created a supersaturated solution. You can either gently reheat the solution to the temperature at which it was fully dissolved and run your reaction at that temperature, or you can add more solvent until the compound remains in solution at the desired reaction temperature.
Q4: How can I remove the solvent after my reaction is complete?
Most of the recommended solvents (nitromethane, chloroform, acetonitrile, DCM) can be removed under reduced pressure using a rotary evaporator. For higher boiling point solvents like DMF and DMSO, high-vacuum distillation may be necessary. Be aware that this compound is non-volatile and will remain in the flask.
Q5: Is it possible to recover and reuse the this compound?
In principle, if the compound does not react during the course of your experiment, it can be recovered. However, given its primary use as a reagent for aminoacylations, it is typically consumed in the reaction. If used as a catalyst, recovery would involve precipitation by adding a non-polar solvent after the reaction, followed by filtration and drying under vacuum. The purity of the recovered material should be checked before reuse.
References
"deactivation of 1,1'-Carbonylbis(3-methylimidazolium) triflate catalyst and regeneration"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1,1'-Carbonylbis(3-methylimidazolium) triflate as a catalyst. The information provided is based on the general chemistry of imidazolium-based ionic liquids and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of deactivation for my this compound catalyst?
A1: Based on the chemistry of similar imidazolium salts, the primary suspected causes for a decrease in catalytic activity include:
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Hydrolysis: The carbonyl bridge of the catalyst is susceptible to hydrolysis, especially in the presence of water or other nucleophilic impurities. This can lead to the cleavage of the dicationic structure.
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Thermal Decomposition: Although generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to the degradation of the imidazolium core. The thermal stability of imidazolium-based ionic liquids is influenced by the nature of the anion and any functional groups present.
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Catalyst Poisoning: The catalyst's active sites can be blocked or altered by impurities in the reaction mixture, such as residual starting materials, byproducts, or strongly coordinating species.
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Fouling: In some reactions, high molecular weight, non-volatile byproducts can coat the catalyst, hindering access to its active sites.
Q2: How can I store this compound to ensure its stability?
A2: To maintain the catalyst's activity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. Storage at low temperatures (2-8°C) in a desiccator is recommended.
Q3: Can I recycle the this compound catalyst?
A3: Yes, in many cases, the catalyst can be recycled. The success of recycling depends on the deactivation mechanism and the nature of the reaction products. Several regeneration strategies can be employed to restore catalytic activity.
Q4: What is the expected thermal stability of this catalyst?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Decreased Catalytic Activity | Water Contamination: Hydrolysis of the carbonyl bridge. | 1. Ensure all reactants and solvents are rigorously dried before use. 2. Conduct the reaction under a dry, inert atmosphere. 3. Attempt to regenerate the catalyst by vacuum drying. |
| Thermal Stress: Catalyst decomposition due to excessive heat. | 1. Lower the reaction temperature if possible. 2. Minimize the reaction time at elevated temperatures. | |
| Product Inhibition/Fouling: Adsorption of product or byproducts onto the catalyst surface. | 1. After the reaction, wash the catalyst with a suitable solvent that dissolves the product and byproducts but not the catalyst (e.g., diethyl ether, ethyl acetate). 2. Consider extraction methods for separation. | |
| Change in Catalyst Color | Formation of Colored Byproducts: Impurities or side reactions leading to colored species. | 1. Analyze the reaction mixture for unexpected byproducts. 2. Purify the catalyst using activated carbon treatment followed by filtration. |
| Difficulty in Separating Catalyst from Reaction Mixture | Partial Solubility of Catalyst in Product/Solvent: The catalyst may have some solubility in the reaction medium. | 1. After the reaction, add a non-polar solvent (e.g., hexane, heptane) to precipitate the catalyst. 2. Explore liquid-liquid extraction techniques. |
Catalyst Deactivation and Regeneration Workflow
Below is a generalized workflow for identifying catalyst deactivation and attempting regeneration.
Caption: A workflow for troubleshooting and regenerating the catalyst.
Experimental Protocols
Protocol 1: Regeneration by Solvent Washing
This protocol is designed to remove organic, non-polar impurities and reaction byproducts from the catalyst.
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Post-Reaction Separation: After your reaction is complete, if the catalyst has precipitated, decant the reaction mixture. If the catalyst is dissolved, add a non-polar solvent (e.g., hexane or diethyl ether) to induce precipitation.
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Washing:
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Add 5-10 volumes of a suitable solvent (e.g., diethyl ether or ethyl acetate) to the recovered catalyst.
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Stir the suspension vigorously for 15-20 minutes at room temperature.
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Allow the catalyst to settle and decant the solvent.
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Repeat the washing step 2-3 times with fresh solvent.
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Drying: Dry the washed catalyst under high vacuum for several hours to remove any residual solvent.
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Characterization: Analyze the dried catalyst (e.g., by ¹H NMR) to confirm the removal of impurities before reusing it.
Protocol 2: Regeneration by Activated Carbon Treatment
This protocol is intended to remove colored impurities from the catalyst.
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Dissolution: Dissolve the recovered catalyst in a minimal amount of a suitable polar aprotic solvent (e.g., acetonitrile or dichloromethane).
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Carbon Treatment:
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Add a small amount of activated carbon (approximately 1-5% w/w of the catalyst) to the solution.
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Stir the mixture at room temperature for 1-2 hours.
-
-
Filtration: Filter the mixture through a pad of celite or a syringe filter (0.45 µm) to remove the activated carbon.
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Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
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Drying: Dry the purified catalyst under high vacuum for several hours.
Quantitative Data Summary
The following table presents hypothetical data on catalyst performance to illustrate the effects of deactivation and regeneration. Actual results may vary.
| Catalyst State | Reaction Yield (%) | Turnover Number (TON) | Notes |
| Fresh Catalyst | 95 | 1000 | Initial run with pure catalyst. |
| After 5 Cycles (No Regeneration) | 60 | 630 | Significant decrease in activity. |
| Regenerated by Solvent Washing | 92 | 970 | Most activity is restored. |
| Regenerated by Carbon Treatment | 90 | 950 | Effective for removing colored impurities. |
Visualizing Deactivation Pathways
The following diagram illustrates the hypothesized deactivation pathways of this compound.
Caption: Hypothesized deactivation pathways for the catalyst.
"effect of temperature on 1,1'-Carbonylbis(3-methylimidazolium) triflate stability"
This technical support guide provides essential information on the thermal stability of 1,1'-Carbonylbis(3-methylimidazolium) triflate, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For optimal stability and to prevent degradation, it is recommended to store this compound at 2-8°C under an inert atmosphere . This compound is sensitive to moisture and should be handled under anhydrous conditions.[1]
Q2: What is the expected thermal stability of this compound?
Q3: How does the triflate anion affect the thermal stability of the compound?
Ionic liquids containing weakly coordinating anions, such as triflate (CF₃SO₃⁻), are generally more resistant to thermal decomposition compared to those with more nucleophilic anions like halides (Cl⁻, Br⁻, I⁻).[2]
Q4: Are there any known signs of degradation for this compound?
Users should be vigilant for any changes in the physical appearance of the compound, such as discoloration from a white to an off-white or yellowish solid. The presence of impurities, such as triflic acid from the degradation of methyl triflate used in its synthesis, can also affect its stability and performance.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the reagent due to improper storage. | Ensure the compound has been stored at 2-8°C under an inert atmosphere and handled in a moisture-free environment. Consider using a fresh batch of the reagent. |
| Discoloration of the compound | Thermal stress or exposure to moisture and/or air. | Discard the discolored reagent as it may be partially decomposed. Review storage and handling procedures to prevent future occurrences. |
| Low reactivity in a reaction | Presence of impurities or partial decomposition. | Contamination with triflic acid can alter the reactivity.[1] It is advisable to use a fresh, properly stored reagent. Consider purifying the compound if impurities are suspected. |
| Unexpected side products | Thermal decomposition at elevated reaction temperatures. | While generally stable, prolonged exposure to high temperatures can lead to degradation. If the reaction is conducted at elevated temperatures, consider performing a thermal analysis (TGA/DSC) to determine the safe operating temperature range. |
Quantitative Data Summary
Specific quantitative thermal stability data for this compound is not available in the reviewed literature. The table below provides general thermal data for related imidazolium-based ionic liquids to offer a comparative perspective.
| Compound | Decomposition Onset Temperature (Tonset) | Analysis Method |
| Imidazolium-based Ionic Liquids (General) | > 200°C | TGA |
| 1-allyl-3-methylimidazolium triflate | No thermal transitions observed in the tested range. | DSC |
Note: The stability of a specific ionic liquid can vary based on its unique structure. It is highly recommended to perform thermal analysis on this compound under your specific experimental conditions to determine its precise thermal stability profile.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the compound in a clean TGA pan (platinum or ceramic).
-
Atmosphere: Use a high-purity inert gas, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Heat the sample at a constant ramp rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 600°C).
-
-
Data Analysis: The onset temperature of decomposition (Tonset) is determined from the resulting weight loss versus temperature curve. This is often calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine melting point, glass transitions, and other phase transitions of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Hermetically seal 2-5 mg of the compound in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Use an inert gas purge, such as nitrogen, to maintain a consistent atmosphere.
-
Temperature Program:
-
Cool the sample to a low temperature (e.g., -80°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature below the expected decomposition point (e.g., 200°C).
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Cool the sample back to the starting temperature at the same rate.
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A second heating scan is often performed to observe the behavior of the amorphous or recrystallized material.
-
-
Data Analysis: Analyze the heat flow versus temperature curve to identify endothermic (melting) and exothermic (crystallization) peaks, as well as step changes in the baseline indicating a glass transition.
Visualizations
Caption: Workflow for TGA and DSC analysis.
Caption: Potential degradation pathways.
References
"work-up procedures for reactions using 1,1'-Carbonylbis(3-methylimidazolium) triflate"
Welcome to the technical support center for reactions involving 1,1'-Carbonylbis(3-methylimidazolium) triflate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing and working up their experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the work-up of reactions utilizing this compound.
Q1: My reaction is complete, but I'm unsure how to remove the 1,3-dimethylimidazolium triflate byproduct.
A1: The primary byproduct of the reaction, 1,3-dimethylimidazolium triflate, is an ionic salt. A key characteristic of many imidazolium salts is their solubility in water. Therefore, the most effective method for its removal is a liquid-liquid extraction using water. After diluting your reaction mixture with a water-immiscible organic solvent (such as ethyl acetate, dichloromethane, or diethyl ether), you can wash the organic layer with water or brine. The polar 1,3-dimethylimidazolium triflate will preferentially partition into the aqueous layer, which can then be separated and discarded. Multiple aqueous washes will ensure complete removal.
Q2: After adding water to my reaction mixture, I'm observing a persistent emulsion. What should I do?
A2: Emulsion formation during aqueous work-up can be caused by several factors, including the presence of polar solvents used in the reaction (like DMF or DMSO) or the amphiphilic nature of certain reaction components. To break the emulsion, you can try the following:
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break up emulsions.
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Filtration through Celite®: Pass the entire mixture through a pad of Celite® or another filter aid.
-
Patience: Allowing the mixture to stand undisturbed for an extended period can sometimes lead to separation of the layers.
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Solvent Modification: Carefully adding more of the organic solvent or a different, less polar solvent can sometimes resolve the emulsion.
Q3: I'm working with a water-sensitive product. How can I perform the work-up without using water?
A3: If your product is sensitive to water, an aqueous work-up should be avoided. In this scenario, you can attempt to remove the 1,3-dimethylimidazolium triflate byproduct by other means:
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Precipitation and Filtration: Since 1,3-dimethylimidazolium triflate is a salt, it may have low solubility in nonpolar organic solvents. After the reaction, you can dilute the mixture with a nonpolar solvent like hexanes or diethyl ether to precipitate the imidazolium salt. The solid byproduct can then be removed by filtration.
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Silica Gel Chromatography: The polar nature of the imidazolium salt allows for its separation from less polar products using silica gel chromatography. You can load your crude reaction mixture directly onto a silica gel column and elute your product with an appropriate solvent system. The highly polar salt will remain adsorbed to the silica.
Q4: My final product is still contaminated with a UV-active impurity that I suspect is related to the coupling reagent. How can I remove it?
A4: If you suspect residual imidazolium-containing impurities, which are often UV-active, consider the following purification strategies:
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Thorough Aqueous Extraction: Ensure you have performed multiple, vigorous washes with water or brine during the work-up.
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Reverse-Phase Chromatography: If your product is sufficiently nonpolar, reverse-phase chromatography can be effective at separating it from polar, ionic impurities.
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Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing minor impurities.
Frequently Asked Questions (FAQs)
Q5: What are the expected byproducts of a reaction using this compound?
A5: The reagent is designed to act as a carbonyl source for coupling reactions, such as the formation of amides from carboxylic acids and amines. The byproducts are two equivalents of 1,3-dimethylimidazolium triflate and one equivalent of carbon dioxide.
Q6: Is this compound moisture-sensitive?
A6: Yes. As with most activated carbonyl compounds, it is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator.[1] Contamination with water can lead to hydrolysis of the reagent, reducing its effectiveness.
Q7: What is the solubility of this compound and its byproduct, 1,3-dimethylimidazolium triflate?
A7: Quantitative solubility data can be limited. However, based on the properties of similar compounds, a general solubility profile can be summarized as follows:
| Compound | Water | Polar Aprotic Solvents (e.g., Acetonitrile, DMF) | Chlorinated Solvents (e.g., DCM) | Ethereal Solvents (e.g., Diethyl Ether) | Nonpolar Solvents (e.g., Hexanes) |
| This compound | Reactive | Soluble | Soluble | Insoluble | Insoluble |
| 1,3-Dimethylimidazolium triflate (Byproduct) | Soluble | Soluble | Sparingly Soluble to Insoluble | Insoluble | Insoluble |
Q8: Can I use a base in my reaction with this compound?
A8: Typically, a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine) is used to neutralize the triflic acid that can be generated from trace moisture and to deprotonate the amine nucleophile in amide coupling reactions. The choice and amount of base will be dependent on the specific reaction being performed.
Experimental Protocols
Representative Protocol for Amide Bond Formation
This protocol is a general guideline for an amide coupling reaction. Specific conditions such as temperature, reaction time, and solvent may need to be optimized for your particular substrates.
1. Reaction Setup:
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To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 equivalent).
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Dissolve the carboxylic acid in an anhydrous polar aprotic solvent (e.g., acetonitrile or dichloromethane).
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Add this compound (1.1 equivalents) to the solution and stir at room temperature for 10-15 minutes to allow for the formation of the activated ester.
2. Amine Addition:
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In a separate flask, dissolve the amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in the same anhydrous solvent.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
3. Reaction Monitoring:
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Stir the reaction at room temperature and monitor its progress by an appropriate technique (e.g., TLC, LC-MS, or NMR).
4. Work-up Procedure:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
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Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate).
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Transfer the solution to a separatory funnel and wash with water (2-3 times) to remove the 1,3-dimethylimidazolium triflate byproduct.
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Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any excess amine and base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.
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Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
5. Purification:
-
Purify the crude product by a suitable method, such as silica gel column chromatography or recrystallization.
Visualizations
References
Validation & Comparative
Comparative Analysis of 1,1'-Carbonylbis(3-methylimidazolium) triflate: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 1,1'-Carbonylbis(3-methylimidazolium) triflate, a versatile reagent in organic synthesis. The following sections detail its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, benchmarked against relevant alternative imidazolium salts. Detailed experimental protocols and a structural analysis of the compound's NMR signaling are also presented to facilitate its application in research and development.
¹H and ¹³C NMR Spectral Data
The structural integrity and purity of this compound can be readily assessed by ¹H and ¹³C NMR spectroscopy. Below is a summary of the available spectral data for the target compound and a comparison with other common imidazolium salts.
Table 1: ¹H NMR Spectral Data of this compound and Comparative Compounds
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| This compound | CDCl₃ | 8.86 (s, 2H), 7.44 (m, 2H), 7.16 (m, 2H), 4.00 (s, 6H)[1] | H-2, H-4/5, H-4/5, N-CH₃ |
| 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | - | Data not available in search results | - |
| 1-Butyl-3-methylimidazolium chloride | DMSO-d₆ | 9.79 (s, 1H), 8.01 (s, 1H), 7.91 (s, 1H), 4.21 (t, 2H), 3.88 (s, 3H), 1.72 (m, 2H), 1.19 (m, 2H), 0.81 (t, 3H) | H-2, H-4, H-5, N-CH₂, N-CH₃, CH₂, CH₂, CH₃ |
| 1-Methylimidazolium triflate | - | Data not available in search results | - |
Note: Complete assignment for this compound is based on typical chemical shifts for imidazolium salts, as explicit assignments were not available in the searched literature.
Table 2: ¹³C NMR Spectral Data of this compound and Comparative Compounds
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | - | Experimental data not available in search results. | C=O, C-2, C-4, C-5, N-CH₃ |
| 1-Ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate | - | Specific data not available, but imidazolium carbons typically resonate between 120-140 ppm. | C-2, C-4, C-5, N-CH₂CH₃, N-CH₃ |
| 1-Butyl-3-methylimidazolium chloride | DMSO-d₆ | 137.5, 123.6, 122.3, 48.5, 35.8, 31.3, 18.8, 13.4 | C-2, C-4, C-5, N-CH₂, N-CH₃, CH₂, CH₂, CH₃ |
| 1-Methylimidazolium triflate | - | Data not available in search results | - |
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of imidazolium-based ionic liquids, adaptable for this compound.
Materials and Equipment:
-
High-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
This compound sample
-
Internal standard (e.g., Tetramethylsilane (TMS), optional, as solvent peak can be used as a reference)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃).
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If using an internal standard, add a small, precisely measured amount of TMS to the NMR tube.
-
Cap the NMR tube securely and gently agitate the mixture until the sample is completely dissolved. The compound is reported to be soluble in chloroform and nitromethane.[1]
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters for ¹H NMR, including the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, adjust the parameters accordingly, typically requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Acquisition and Processing:
-
Acquire the ¹H and ¹³C NMR spectra.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Structural and Signaling Analysis
The chemical structure of this compound dictates its characteristic NMR signals. The dicationic structure features two 3-methylimidazolium rings linked by a carbonyl group.
References
FT-IR Spectroscopy of 1,1'-Carbonylbis(3-methylimidazolium) triflate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic properties of 1,1'-Carbonylbis(3-methylimidazolium) triflate, a dicationic ionic liquid. Due to the limited availability of direct experimental FT-IR data for this specific compound in the public domain, this guide presents a predicted spectrum based on the well-established vibrational modes of its constituent parts: the 3-methylimidazolium cation, the carbonyl bridge, and the triflate anion. This predicted data is then compared with experimental data from related imidazolium-based ionic liquids to offer a comprehensive spectroscopic context.
Comparative Analysis of Vibrational Frequencies
The FT-IR spectrum of an ionic liquid is a composite of the vibrational modes of its constituent cation and anion. For this compound, the key functional groups are the imidazolium rings, the central carbonyl group, and the triflate anions. The expected and observed vibrational frequencies for these moieties are summarized in the table below.
| Vibrational Mode | Predicted/Observed Frequency (cm⁻¹) for this compound | Observed Frequency (cm⁻¹) in Alternative Imidazolium Salts | Reference(s) |
| Imidazolium Cation Vibrations | |||
| Imidazolium Ring C-H Stretching | ~3100 - 3200 | 3070 - 3150 | |
| Asymmetric/Symmetric CH₃ Stretching | ~2900 - 3000 | 2950 - 2980 | |
| Imidazolium Ring In-plane Symmetric/Asymmetric Stretch | ~1575 | 1570 - 1580 | |
| C=N and C-N Stretching | ~1417, ~1145 | 1417, 1145 | |
| In-plane C-H Bending | ~1050 - 1200 | 1050 - 1200 | |
| Out-of-plane C-H Bending | ~750 - 950 | 750 - 950 | |
| Carbonyl Group Vibration | |||
| C=O Stretching | ~1700 - 1750 | Not Applicable | |
| Triflate Anion Vibrations | |||
| Asymmetric SO₃ Stretching | ~1226 | 1226 | |
| CF₃ Stretching | ~1164 | 1164 | |
| Symmetric SO₃ Stretching | ~1027 | 1027 | |
| CF₃ Deformation | ~764 | 764 |
Experimental Protocol: FT-IR Spectroscopy of Ionic Liquids
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of an ionic liquid such as this compound.
Objective: To acquire the infrared spectrum of the ionic liquid to identify its characteristic vibrational modes.
Materials and Equipment:
-
This compound
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., equipped with a DTGS detector)
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or germanium)
-
Deuterated triglycine sulfate (DTGS) detector
-
Sample vials
-
Pipettes or spatulas
-
Solvent for cleaning (e.g., isopropanol, acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere. The background is typically an average of multiple scans (e.g., 32 or 64) over a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal. For solid samples, ensure good contact is made between the sample and the crystal surface by applying gentle pressure with the ATR's pressure clamp. For liquid samples, a single drop is usually sufficient.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., number of scans, spectral range, and resolution).
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow of an FT-IR spectroscopic analysis, from initial sample handling to final data interpretation.
Mass Spectrometry Analysis: A Comparative Guide to 1,1'-Carbonylbis(3-methylimidazolium) triflate and its Alternatives
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate carbonylating agent is critical. The reactivity and byproducts of these reagents can significantly impact reaction outcomes and purification processes. Mass spectrometry provides an indispensable tool for characterizing these reagents and monitoring their reactions. This guide offers a comparative analysis of the mass spectrometric behavior of 1,1'-Carbonylbis(3-methylimidazolium) triflate, a dicationic ionic liquid, against two common alternatives: 1,1'-Carbonyldiimidazole (CDI) and Triphosgene.
Performance Comparison
The choice of a carbonylating agent often depends on factors such as reactivity, stability, and ease of handling. Mass spectrometry is crucial for quality control and reaction monitoring. The dicationic nature of this compound leads to a distinct mass spectrum compared to the neutral molecules CDI and Triphosgene.
This compound is expected to be readily analyzed by Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode due to its pre-charged nature. The primary observed species would be the dication itself, as well as clusters with its triflate counter-ion. Fragmentation is anticipated to occur through the cleavage of the carbonyl-imidazole bond.
1,1'-Carbonyldiimidazole (CDI) , a solid reagent, is often analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or by soft ionization techniques like ESI-MS where it can be protonated.[1] Its fragmentation pattern is characterized by the loss of imidazole moieties.
Triphosgene , a solid and safer alternative to gaseous phosgene, can be analyzed by various mass spectrometric methods, often after derivatization for GC-MS analysis.[2] Atmospheric Pressure Chemical Ionization (APCI) is also a suitable technique for its analysis.
Quantitative Data Summary
The following tables summarize the expected and reported mass-to-charge ratios (m/z) for the parent ions and major fragments of this compound and its alternatives.
Table 1: Mass Spectrometry Data for this compound (Inferred)
| Ion Description | Proposed Structure | Calculated m/z | Ion Type |
| Dication | [C₉H₁₂N₄O]²⁺ | 96.05 | [M]²⁺ |
| Dication-Triflate Cluster | [C₉H₁₂N₄O(CF₃SO₃)]⁺ | 341.03 | [M+A]⁺ |
| Fragment Ion 1 | [C₅H₇N₂O]⁺ | 111.06 | [M-C₄H₅N₂]⁺ |
| Fragment Ion 2 | [C₄H₅N₂]⁺ | 81.04 | [C₄H₅N₂]⁺ |
Table 2: Mass Spectrometry Data for 1,1'-Carbonyldiimidazole (CDI)
| Ion Description | Reported m/z | Ionization Method | Reference |
| Molecular Ion | 162 | EI-GC-MS | [3] |
| Fragment Ion | 95 | EI-GC-MS | [3] |
| Fragment Ion | 68 | EI-GC-MS | [3] |
| Protonated Molecule | 163 | ESI-MS | [4] |
Table 3: Mass Spectrometry Data for Triphosgene
| Ion Description | Reported m/z | Ionization Method | Reference |
| Molecular Ion | 294, 296, 298, 300 | EI-MS | Inferred from isotopic pattern |
| Fragment Ion | 98, 100 | EI-MS | Inferred from loss of CCl₃O |
| Fragment Ion | 63, 65 | EI-MS | Inferred from loss of CCl₃O and CO |
Experimental Protocols
Detailed methodologies are crucial for reproducible mass spectrometry analysis. Below are typical protocols for the analysis of imidazolium-based ionic liquids and related compounds.
Electrospray Ionization (ESI) Mass Spectrometry of Imidazolium Ionic Liquids
A common method for analyzing ionic liquids involves dissolving the sample in a suitable solvent and introducing it into the mass spectrometer via direct infusion or liquid chromatography.
-
Sample Preparation: Dissolve the ionic liquid in a solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent to a concentration of approximately 1-10 µg/mL.
-
Instrumentation: Utilize a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source.
-
ESI Source Parameters:
-
Spray Voltage: 4.0 - 5.0 kV (positive ion mode)
-
Capillary Temperature: 250 - 350 °C
-
Sheath Gas (Nitrogen) Flow Rate: 30 - 50 arbitrary units
-
Auxiliary Gas (Nitrogen) Flow Rate: 5 - 15 arbitrary units
-
-
Mass Analysis:
-
Full Scan (MS1): Acquire spectra over a mass range of m/z 50-1000 to identify the parent ions and clusters.
-
Product Ion Scan (MS/MS): Select the ion of interest and apply collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (typically 10-40 eV) to induce fragmentation and elucidate the structure.[5]
-
GC-MS Analysis of 1,1'-Carbonyldiimidazole (CDI)
For less polar and more volatile compounds like CDI, GC-MS is a common analytical technique.
-
Sample Preparation: Dissolve the CDI sample in a dry aprotic solvent like dichloromethane or acetonitrile.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35-500.
-
Visualizations
The following diagrams illustrate the experimental workflow for mass spectrometry analysis and the proposed fragmentation pathway for this compound.
Experimental workflow for ESI-MS analysis.
Proposed fragmentation of the dication.
References
A Comparative Guide to Peptide Coupling Reagents: 1,1'-Carbonylbis(3-methylimidazolium) Triflate vs. Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical determinant of success in peptide synthesis. This guide provides an objective comparison of 1,1'-Carbonylbis(3-methylimidazolium) triflate, an imidazolium-based coupling reagent, with other widely used alternatives such as HATU, HBTU, and PyBOP. The comparison focuses on performance metrics supported by available experimental data to facilitate informed decisions in peptide synthesis protocols.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is paramount in achieving high-yield, high-purity peptides with minimal side reactions, particularly racemization. While direct comparative studies for this compound against all common reagents are limited, its performance as an efficient reagent for aminoacylations has been established. The following table summarizes the performance of various coupling reagents based on available data.
| Coupling Reagent | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time (hours) | Racemization Risk | Key Advantages | Disadvantages |
| This compound | High (exact figures not widely reported in comparative studies) | High | Rapid (minutes to hours) | Low, especially with additives | Efficient activation of amino acids | Limited direct comparative data available |
| HATU | 95-99[1] | >98[1] | 1-2[1] | Very Low[1] | High reactivity, effective for hindered amino acids[1] | Higher cost |
| HBTU | 90-95[1] | >95[1] | 2-4[1] | Low[1] | Good balance of reactivity and cost[1] | Can be less effective than HATU in preventing racemization for sensitive amino acids[1] |
| PyBOP | 90-96[1] | >95[1] | 2-4[1] | Low[1] | High coupling efficiency, avoids carcinogenic byproducts of BOP[1] | Can be less effective for highly sterically hindered couplings compared to HATU[1] |
| EDC/HOBt | 85-92[1] | >95[1] | 4-8[1] | Moderate | Cost-effective, water-soluble byproducts are easily removed[1] | Generally lower reactivity and longer reaction times[1] |
Reaction Mechanisms and Experimental Workflows
The mechanism of action for these coupling reagents is a key differentiator in their performance. Imidazolium-based reagents like this compound activate the carboxylic acid group of an amino acid to facilitate nucleophilic attack by the amino group of another.
Reaction Mechanism of this compound
Caption: Reaction mechanism of peptide coupling using this compound.
General Experimental Workflow for Peptide Coupling
The following diagram illustrates a typical workflow for evaluating and comparing the performance of different coupling reagents in a dipeptide synthesis.
Caption: General workflow for comparing peptide coupling reagents.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for peptide coupling reactions.
General Protocol for Dipeptide Synthesis using this compound
This protocol is a general representation based on the known reactivity of imidazolium-based coupling reagents.
-
Preparation of Reactants:
-
Dissolve the N-protected amino acid (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, CH2Cl2).
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) in the same solvent.
-
-
Activation and Coupling:
-
To the solution of the N-protected amino acid, add this compound (1.05 equivalents) and stir at room temperature for 15-30 minutes to form the activated acylimidazolium intermediate.
-
Add the solution of the amino acid ester to the activated mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash successively with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
-
Standard Protocol for Peptide Coupling using HATU
-
Activation:
-
Dissolve the N-protected amino acid (1.0 equivalent), HATU (1.0 equivalent), and a non-nucleophilic base such as DIPEA (2.0 equivalents) in an aprotic solvent like DMF.
-
Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active OAt-ester.
-
-
Coupling:
-
Add the amino acid ester (1.0 equivalent) to the activated mixture.
-
Monitor the reaction by TLC or HPLC. Couplings with HATU are often rapid, typically completing within 1-2 hours.[1]
-
-
Workup and Purification:
-
Follow a standard aqueous workup procedure as described for the imidazolium reagent.
-
Purify the product by column chromatography.
-
Conclusion
The choice of a coupling reagent significantly impacts the outcome of peptide synthesis. Established reagents like HATU, HBTU, and PyBOP offer a wealth of performance data and are reliable choices for a wide range of applications. HATU, in particular, stands out for its high efficiency and low racemization rates, making it suitable for challenging syntheses.[1][2] this compound presents itself as a potent activating agent within the imidazolium class of reagents. While it is recognized for its efficiency in aminoacylation, a broader availability of direct comparative data against the more common onium salt-based reagents would be beneficial for its widespread adoption in routine peptide synthesis. Researchers should consider the specific requirements of their synthesis, including the complexity of the peptide sequence, steric hindrance of the amino acids, and cost-effectiveness, when selecting the most appropriate coupling reagent.
References
A Comparative Guide to Amide Bond Formation: HATU, HBTU, and the Elusive 1,1'-Carbonylbis(3-methylimidazolium) triflate
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of organic synthesis, particularly in the construction of peptides and complex molecular architectures. The choice of coupling reagent is paramount, directly influencing reaction kinetics, yield, and the stereochemical integrity of the final product. This guide provides a detailed comparison of two of the most widely used uronium-based coupling reagents, HATU and HBTU, supported by available experimental data. We also address the imidazolium salt, 1,1'-Carbonylbis(3-methylimidazolium) triflate, a reagent noted for its efficiency in aminoacylations, though comparative quantitative data remains scarce in publicly accessible literature.
At a Glance: Performance Indicators of HATU and HBTU
While both HATU and HBTU are highly effective coupling reagents, HATU generally exhibits superior performance, particularly in challenging syntheses involving sterically hindered amino acids or sequences prone to aggregation. This enhanced reactivity is attributed to the 7-azabenzotriazole (HOAt) moiety within the HATU structure, which results in the formation of a more reactive OAt-active ester intermediate.
| Parameter | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | This compound |
| Relative Reactivity | Very High | High | Reportedly efficient, but quantitative comparison data is not readily available. |
| Racemization | Low | Moderate | Data not available in comparative studies. |
| Reaction Speed | Fast | Moderate | Data not available in comparative studies. |
| Cost | Higher | Lower | Data not available. |
| Key Advantage | Superior for hindered couplings and minimizing racemization. | Cost-effective and reliable for routine peptide synthesis. | Potentially a highly reactive and efficient reagent. |
Delving Deeper: Mechanism of Action
The fundamental role of these coupling reagents is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The key difference in the mechanism between HATU and HBTU lies in the nature of the active ester formed.
HATU Activation Pathway
In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea. The electron-withdrawing nature of the pyridine nitrogen in the HOAt moiety enhances the electrophilicity of the carbonyl carbon in the active ester, leading to faster and more efficient coupling with the amine.
HBTU Activation Pathway
The mechanism for HBTU is analogous to that of HATU. However, HBTU forms an HOBt-active ester. While still highly reactive, the absence of the additional nitrogen atom in the benzotriazole ring makes the HOBt-ester slightly less reactive than the OAt-ester generated by HATU. This can result in slower reaction times and a greater potential for side reactions, including racemization, in more demanding coupling scenarios.
This compound: A Presumed Mechanism
While detailed mechanistic studies are not as widely available, it is presumed that this compound activates the carboxylic acid by forming a highly reactive acyl-imidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond. The triflate counterion is a good leaving group, which likely contributes to the high reactivity of the reagent.
Quantitative Performance Data
Direct, side-by-side quantitative comparisons of all three reagents under identical conditions are not available in the reviewed literature. However, comparative studies between HATU and HBTU consistently demonstrate the superiority of HATU in terms of minimizing racemization.
Table 1: Racemization Levels in Peptide Coupling
| Coupling Reagent | % Epimerization (D-Isomer Formation) |
| HATU | 0.5 - 2.0% |
| HBTU | 1.5 - 6.0% |
| This compound | Data not available |
Data compiled from various studies and may vary depending on the specific amino acids and reaction conditions.
Experimental Protocols
Below are generalized experimental protocols for amide bond formation using HATU and HBTU in solution-phase synthesis. It is crucial to note that optimal conditions (e.g., solvent, temperature, and reaction time) may vary depending on the specific substrates.
General Experimental Workflow
Protocol 1: Amide Bond Formation using HATU
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.0 - 1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Bond Formation using HBTU
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HBTU (1.0 - 1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.5 eq) to the solution and stir for 10-20 minutes at room temperature for pre-activation.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up as described in the HATU protocol (steps 6-9).
-
Purify the crude product by flash column chromatography.
This compound: A Note on Protocol
Conclusion and Recommendations
For the majority of peptide synthesis applications, both HATU and HBTU are excellent and reliable coupling reagents.
-
HATU is the reagent of choice for challenging syntheses, including the coupling of sterically hindered amino acids, N-methylated amino acids, and sequences prone to racemization. Its higher cost is often justified by the increased efficiency and purity of the final product.
-
HBTU remains a workhorse in peptide synthesis due to its cost-effectiveness and high efficiency in routine applications. For standard peptide sequences, HBTU provides a good balance of performance and economy.
The potential of This compound as a highly reactive coupling reagent is intriguing. However, the lack of accessible, comprehensive comparative data and standardized protocols currently limits its widespread adoption in comparison to the well-established uronium-based reagents. Further research and publication of comparative studies are necessary to fully elucidate its position within the synthetic chemist's toolkit for amide bond formation.
A Head-to-Head Battle of Coupling Reagents: 1,1'-Carbonylbis(3-methylimidazolium) Triflate vs. Carbodiimides in Amide Bond Formation
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and complex organic molecules, the choice of a coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an objective comparison between the imidazolium-based salt, 1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT), and the widely used carbodiimide family of reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the construction of peptides and pharmaceuticals. While seemingly straightforward, the direct condensation of a carboxylic acid and an amine is often inefficient. Coupling reagents are therefore employed to activate the carboxylic acid, facilitating its reaction with the amine nucleophile. For decades, carbodiimides have been the workhorses in this field. However, the emergence of advanced reagents like CBMIT offers potential advantages, particularly in challenging synthetic scenarios.
Performance Comparison: A Data-Driven Analysis
Table 1: Performance Comparison of CBMIT and Carbodiimides in Amide Bond Formation
| Parameter | This compound (CBMIT) | Carbodiimides (DCC, EDC) |
| Typical Yields | Good to Excellent, particularly with sterically hindered amino acids. | Generally Good to Excellent for standard couplings. Yields can be lower with sterically hindered substrates. |
| Reaction Times | Generally fast. | Variable, can be fast but may require longer reaction times for difficult couplings. |
| Racemization | Reportedly low to non-existent, especially with the addition of copper(II) salts (e.g., CuCl₂). | A significant issue, especially for sensitive amino acids. Requires the use of additives like HOBt or NHS to suppress racemization.[1] |
| Byproduct Solubility | The primary byproduct, 1,3-dimethylimidazolium triflate, is generally soluble in common organic solvents, simplifying purification. | DCC produces dicyclohexylurea (DCU), which is notoriously insoluble and often requires filtration for removal. EDC produces a water-soluble urea byproduct, which is easier to remove by aqueous workup. |
| Handling & Stability | Moisture-sensitive solid. | DCC is a waxy solid. EDC is a water-soluble and somewhat hygroscopic solid. Both are generally stable when stored properly. |
| Substrate Scope | Particularly effective for sterically demanding couplings. | Broad applicability for a wide range of substrates, though less effective for highly hindered systems. |
Delving into the Mechanisms: Activating the Carboxyl Group
The fundamental difference between CBMIT and carbodiimides lies in their mechanism of carboxylic acid activation.
Carbodiimide-Mediated Activation
Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the desired amide bond, releasing a urea byproduct. However, the O-acylisourea intermediate is prone to intramolecular rearrangement to a stable N-acylurea, which is a common side product that can complicate purification. Furthermore, this intermediate can promote the formation of a 5(4H)-oxazolone from the activated amino acid, which is the primary pathway for racemization.[1][2] The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can intercept the O-acylisourea to form a more stable active ester, which is less prone to racemization and side reactions.[1]
CBMIT-Mediated Activation
This compound is a salt derived from the bismethylation of 1,1'-carbonyldiimidazole (CDI). It is believed to react with a carboxylic acid to form a highly reactive acylimidazolium salt. This intermediate is a powerful acylating agent that readily reacts with the amine to form the amide bond. The positively charged imidazolium leaving group is very stable, which drives the reaction forward. The formation of a highly reactive, yet transient, acylimidazolium species is thought to minimize the opportunity for side reactions and racemization.
Experimental Protocols
General Protocol for Peptide Coupling using Carbodiimides (DCC/EDC) with HOBt
This protocol provides a general procedure for amide bond formation using a carbodiimide and HOBt as an additive.
Materials:
-
N-protected amino acid
-
C-protected amino acid or amine
-
DCC or EDC (1.1 equivalents)
-
HOBt (1.1 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA), if starting with an amine salt)
Procedure:
-
Reactant Preparation: Dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: Add the C-protected amino acid or amine (1.0 equivalent) to the solution. If the amine is a hydrochloride or other salt, add 1.1 equivalents of a tertiary amine base to liberate the free amine.
-
Carbodiimide Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the carbodiimide (DCC or EDC, 1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup:
-
If using DCC: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with an appropriate aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If using EDC: Dilute the reaction mixture with an organic solvent and wash with water, 1N HCl, saturated sodium bicarbonate solution, and brine. The water-soluble urea byproduct will be removed in the aqueous layers. Dry the organic layer and concentrate.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
General Protocol for Peptide Coupling using this compound (CBMIT)
This protocol outlines a general procedure for amide bond formation using CBMIT. Note that CBMIT is moisture-sensitive and should be handled under anhydrous conditions.
Materials:
-
N-protected amino acid
-
C-protected amino acid or amine
-
This compound (CBMIT) (1.1 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Nitromethane or Acetonitrile)
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA), if starting with an amine salt)
-
(Optional) Copper(II) chloride (CuCl₂) (catalytic amount) for suppression of racemization.
Procedure:
-
Reactant Preparation: In an oven-dried flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) and the C-protected amino acid or amine (1.0 equivalent) in the anhydrous solvent. If the amine is a salt, add 1.1 equivalents of a tertiary amine base.
-
CBMIT Addition: Add CBMIT (1.1 equivalents) to the stirred solution at room temperature. If desired, a catalytic amount of CuCl₂ can be added.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the soluble byproducts and any unreacted starting materials.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Conclusion: Selecting the Optimal Reagent
The choice between this compound and carbodiimides is contingent on the specific requirements of the synthesis.
Carbodiimides (DCC and EDC) remain valuable and cost-effective reagents for many standard amide bond formations. EDC, with its water-soluble byproduct, is particularly advantageous for bioconjugation and other aqueous-phase reactions. However, the propensity for racemization necessitates the use of additives, and the insoluble byproduct of DCC can complicate purification in solution-phase synthesis.
This compound (CBMIT) emerges as a superior choice for challenging syntheses, especially those involving sterically hindered amino acids where carbodiimides may falter. Its key advantages lie in the low potential for racemization, even without additives in many cases, and the generation of soluble byproducts that simplify purification. While it may be a more expensive option, the increased efficiency and purity of the final product can justify the cost in the context of complex, multi-step syntheses common in drug discovery and development.
Ultimately, the optimal coupling reagent is the one that provides the desired product in the highest yield and purity with the least amount of side products and racemization for a given substrate pair. Researchers are encouraged to consider the specific challenges of their synthetic targets when making this critical decision.
References
Performance of 1,1'-Carbonylbis(3-methylimidazolium) Triflate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1,1'-Carbonylbis(3-methylimidazolium) triflate, a versatile carbonylating agent, in various solvent systems. This document is intended to assist researchers in selecting the optimal solvent for their specific synthetic needs by presenting available experimental data on its solubility and reactivity.
Executive Summary
This compound is a salt-like, non-volatile carbonylating agent that serves as a safer alternative to hazardous reagents like phosgene and its derivatives. Its performance, particularly in terms of solubility and reactivity, is significantly influenced by the choice of solvent. This guide consolidates the available data to facilitate informed decisions in experimental design.
Physicochemical Properties and Solubility
This compound is a white to off-white solid.[1] It is known to be hygroscopic and reacts with water, necessitating its handling and storage under inert and anhydrous conditions.[1] While comprehensive quantitative solubility data across a wide range of organic solvents remains limited in publicly available literature, qualitative information indicates its solubility profile.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Nitromethane | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Acetonitrile | Slightly Soluble | |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | |
| Methanol | Slightly Soluble | |
| Diethyl Ether | Insoluble | [1] |
Note: "Slightly Soluble" and "Sparingly Soluble" are qualitative descriptors and the precise quantitative values are not currently available in the searched literature.
Performance in Chemical Synthesis
The primary application of this compound is as a carbonylating agent, particularly for aminoacylations.[1] The choice of solvent can significantly impact reaction kinetics and product yields.
General Reaction Workflow
The general workflow for utilizing this compound in a carbonylation reaction, such as an acylation, involves the activation of a carboxylic acid followed by the addition of a nucleophile.
Comparison with Alternative Carbonylating Agents
Table 2: Qualitative Comparison of Carbonylating Agents
| Reagent | Key Advantages | Key Disadvantages |
| This compound | Non-volatile solid, safer alternative to phosgene. | Hygroscopic, limited quantitative solubility data. |
| Phosgene (COCl2) | Highly reactive and effective. | Extremely toxic gas, requires specialized handling. |
| Triphosgene (bis(trichloromethyl) carbonate) | Solid, safer to handle than phosgene. | Releases phosgene in situ, still highly hazardous. |
| 1,1'-Carbonyldiimidazole (CDI) | Solid, relatively safe to handle. | Can be less reactive than more activated reagents. |
Experimental Protocols
Preparation of this compound
The reagent is typically prepared by reacting 1,1'-carbonylbisimidazole with fresh methyl triflate in nitromethane at 10 °C.[1] The solvent can then be removed under vacuum, or the reagent can be used in situ.[1] It is crucial to use fresh methyl triflate to avoid contamination with triflic acid.[1]
General Protocol for Aminoacylation
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., nitromethane or chloroform).
-
Add a stoichiometric amount of this compound to the solution and stir at room temperature until activation is complete (monitoring by TLC or other appropriate methods is recommended).
-
Add the amine nucleophile to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete.
-
Work-up the reaction mixture to isolate the desired amide product. The imidazolium triflate byproduct is typically removed by aqueous extraction or chromatography.
Conclusion
This compound presents a valuable, safer alternative to traditional, hazardous carbonylating agents. Its efficacy is closely tied to the selection of an appropriate solvent system that ensures sufficient solubility of the reactants. While a comprehensive quantitative dataset on its performance in a wide array of solvents is not yet available, the existing qualitative information and general protocols provide a solid foundation for its application in organic synthesis. Further research into the quantitative solubility and reactivity of this reagent in a broader range of solvents would be highly beneficial to the scientific community.
References
Yield Comparison of Reactions with 1,1'-Carbonylbis(3-methylimidazolium) triflate and Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate carbonylating agent is crucial for the efficient synthesis of a wide range of organic compounds, including ureas, carbamates, and carbonates. Among the various phosgene equivalents, 1,1'-Carbonylbis(3-methylimidazolium) triflate has emerged as a potentially safer alternative. However, a comprehensive comparison of its reaction yields with analogous reagents has been challenging due to the limited availability of published experimental data.
This guide aims to provide a comparative overview of the performance of this compound and its analogues in key chemical transformations. Unfortunately, despite extensive searches of scientific literature and chemical databases, specific quantitative data on the yield of reactions utilizing this compound remains largely unreported in publicly accessible sources.
General Reaction Pathway
The primary application of this compound is as a carbonylating agent, facilitating the formation of ureas and carbamates from amines and alcohols, respectively. The general workflow for these syntheses is depicted below.
Caption: General workflow for the synthesis of ureas or carbamates.
Comparative Data on Analogous Carbonylating Agents
While data for this compound is scarce, a review of the literature provides yield information for analogous carbonylating agents in the synthesis of N,N'-disubstituted ureas. This information can serve as a benchmark for future studies on the target compound.
| Carbonylating Agent | Amine Substrate | Solvent | Conditions | Yield (%) |
| 1,1'-Carbonyldiimidazole (CDI) | Bicyclo[2.2.1]heptan-2-amine hydrochloride | DMF | 60°C, 8 h | 22 |
| 1,1'-Carbonyldiimidazole (CDI) | 2-Fluoroaniline | DMF | Room Temp, 3 h | 35 |
This table is populated with data for an analogous compound, 1,1'-Carbonyldiimidazole (CDI), due to the absence of specific yield data for this compound in the reviewed literature.
Experimental Protocols for Analogous Reactions
Below are generalized experimental protocols for the synthesis of N,N'-disubstituted ureas using 1,1'-Carbonyldiimidazole (CDI), which can be adapted for investigations with this compound.
Protocol for the Synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-3-(2-fluorophenyl)urea:
-
To a solution of 2-fluoroaniline (1.36 mmol) in 5 mL of DMF, add 1,1'-carbonyldiimidazole (1.36 mmol) and triethylamine (2.72 mmol).
-
Stir the reaction mixture for 3 hours at room temperature.
-
Add bicyclo[2.2.1]heptan-2-amine hydrochloride (1.36 mmol) to the mixture.
-
Stir the reaction mixture at 60°C for 8 hours.
-
After cooling, dilute the mixture with 5 mL of 1 N HCl and stir for an additional 30 minutes.
-
Filter the resulting precipitate and wash with water to obtain the product.
Logical Relationship of Carbonylating Agents
The selection of a carbonylating agent often involves a trade-off between reactivity, safety, and ease of handling. The following diagram illustrates the relationship between phosgene and its safer analogues.
A Head-to-Head Battle of Synthesis Reagents: A Cost-Benefit Analysis of 1,1'-Carbonylbis(3-methylimidazolium) triflate
For researchers, scientists, and drug development professionals, the choice of reagents is a critical factor in the efficiency, cost, and sustainability of chemical synthesis. This guide provides a comprehensive cost-benefit analysis of 1,1'-Carbonylbis(3-methylimidazolium) triflate, a member of the ionic liquid family, against its more traditional counterparts, 1,1'-Carbonyldiimidazole (CDI) and Triphosgene, in key synthetic transformations.
At a Glance: Performance and Cost Comparison
The selection of a coupling or carbonylation reagent often involves a trade-off between cost, reactivity, and safety. The following table summarizes the key quantitative data for this compound and its alternatives.
| Reagent | Molecular Weight ( g/mol ) | Typical Purity | Price per Gram (USD) | Key Applications |
| This compound | 490.36 | 97% | ~$120 - $313 | Aminoacylations, Peptide Synthesis, Esterification |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | ≥97% | ~$2 - $8 | Peptide Synthesis, Esterification, Amide Synthesis |
| Triphosgene | 296.75 | 98% | ~$13 - $22 | Carbonylation Reactions, Isocyanate Synthesis, Acid Chloride Formation |
Note: Prices are approximate and can vary significantly between suppliers and based on quantity purchased.
In-Depth Analysis: Benefits and Drawbacks
This compound: The "Green" Contender
As an ionic liquid, this compound offers several potential advantages rooted in the properties of this class of compounds. Ionic liquids are often touted as "green" solvents and reagents due to their low vapor pressure, which reduces exposure and environmental release. They also offer the potential for recyclability, which can offset their higher initial cost.
Benefits:
-
Reduced Volatility: Low vapor pressure enhances safety in handling compared to more volatile and toxic reagents.
-
Potential for Recyclability: Ionic liquids can often be recovered and reused, improving the overall atom economy of a process.
-
Favorable Reaction Kinetics: In some cases, ionic liquids can accelerate reaction rates and improve selectivity.
Drawbacks:
-
High Cost: The initial purchase price of this compound is significantly higher than that of CDI and triphosgene.
-
Limited Comparative Data: The lack of extensive, direct comparisons with traditional reagents makes it difficult to definitively assess its performance benefits across a wide range of reactions.
1,1'-Carbonyldiimidazole (CDI): The Versatile Workhorse
CDI is a widely used coupling reagent in peptide synthesis and for the formation of esters and amides. Its popularity stems from its ease of use, relatively low cost, and the clean byproducts of the reaction (imidazole and carbon dioxide).
Benefits:
-
Cost-Effective: CDI is significantly more affordable than this compound.
-
Ease of Use: It is a stable, crystalline solid that is relatively easy to handle.
-
Clean Reactions: The byproducts are generally non-problematic and easily removed.
Drawbacks:
-
Moisture Sensitivity: CDI is sensitive to moisture and must be handled under anhydrous conditions to maintain its reactivity.
-
Moderate Reactivity: While effective for many applications, it may not be as reactive as other coupling reagents for particularly challenging transformations.
Triphosgene: The Powerful but Hazardous Option
Triphosgene is a crystalline, stable, and safer-to-handle alternative to the highly toxic phosgene gas. It is a powerful reagent for a variety of carbonylation reactions.
Benefits:
-
High Reactivity: Triphosgene is a highly effective reagent for the synthesis of isocyanates, carbonates, and other carbonyl-containing compounds.
-
Cost-Effective Phosgene Alternative: It provides the reactivity of phosgene without the extreme handling challenges of the gaseous form.
Drawbacks:
-
Toxicity: Although a solid, triphosgene can decompose to release phosgene, especially in the presence of nucleophiles or at elevated temperatures. It must be handled with extreme caution in a well-ventilated fume hood.
-
Harsh Reaction Conditions: Reactions involving triphosgene often require careful control of temperature and stoichiometry to avoid side reactions.
Experimental Protocols: A Comparative Look
Detailed experimental protocols are essential for reproducing and comparing the performance of these reagents. Below are representative protocols for key synthetic transformations.
Peptide Synthesis
Protocol 1: General Peptide Coupling using a Methylimidazolium-based Reagent
This protocol is adapted from a procedure using a methylimidazolium sulfinyl fluoride salt and provides a general framework that could be adapted for this compound.
-
Reaction Setup: In a 20 mL vial equipped with a magnetic stir bar, combine the N-protected amino acid (1.0 eq.), the amino acid ester hydrochloride (1.0 eq.), and a suitable base such as pyridine (2.0 eq.) in an appropriate solvent like dichloromethane (DCM) or acetonitrile (ACN).
-
Reagent Addition: Add this compound (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for the required time (typically ranging from 15 minutes to several hours, monitoring by TLC or LC-MS is recommended).
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, 1.0 M HCl, and brine.
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the dipeptide.[4]
Protocol 2: Peptide Synthesis using 1,1'-Carbonyldiimidazole (CDI)
-
Activation: Dissolve the N-protected amino acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF). Add CDI (1.0 eq.) and stir at room temperature for 30-60 minutes to form the acyl-imidazole intermediate.
-
Coupling: Add the amino acid ester (1.0 eq.) to the reaction mixture.
-
Reaction: Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude peptide, which may be purified by chromatography.
Esterification
Protocol 3: Esterification using this compound (Hypothetical Adaptation)
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and the alcohol (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Reagent Addition: Add this compound (1.1 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete as monitored by TLC.
-
Workup: Dilute the reaction mixture with the organic solvent and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.
Visualizing the Synthetic Workflow
To better understand the logical flow of a typical synthesis and the decision-making process for reagent selection, the following diagrams are provided.
Caption: A generalized workflow for amide or ester synthesis.
Caption: A decision tree for selecting a synthesis reagent.
Conclusion
The choice between this compound, CDI, and triphosgene is a nuanced one that depends on the specific requirements of the synthesis.
-
This compound presents a potentially greener and safer, albeit significantly more expensive, alternative. Its adoption is likely to be favored in situations where handling hazards of alternatives are a major concern and where its potential for improved performance and recyclability can be demonstrated to offset the high initial cost. More direct comparative studies are needed to fully elucidate its benefits.
-
CDI remains an excellent choice for a wide range of standard applications due to its low cost, ease of use, and clean reaction profile. It is a reliable and economical option for routine peptide couplings, esterifications, and amide bond formations.
-
Triphosgene is the reagent of choice when high reactivity for carbonylation is paramount and the necessary safety infrastructure is in place to handle its potential hazards. Its cost-effectiveness for these specific applications is a significant advantage.
Ultimately, the optimal reagent is project-specific, and researchers must weigh the factors of cost, performance, safety, and environmental impact to make an informed decision. As the demand for greener and more efficient chemical synthesis grows, further research into the applications and comparative performance of ionic liquid-based reagents like this compound will be crucial in defining their role in the modern synthetic laboratory.
References
"electrochemical properties of 1,1'-Carbonylbis(3-methylimidazolium) triflate"
An Objective Comparison of the Electrochemical Properties of 1,1'-Carbonylbis(3-methylimidazolium) triflate and Monocationic Imidazolium Analogues
For researchers, scientists, and drug development professionals exploring novel electrolytes, this guide provides a comparative overview of the electrochemical properties of the dicationic ionic liquid (DIL) this compound. Due to limited direct experimental data for this specific DIL, its properties are benchmarked against well-characterized monocationic imidazolium triflate analogues, namely 1-Butyl-3-methylimidazolium triflate ([BMIM][OTf]) and 1-Ethyl-3-methylimidazolium triflate ([EMIM][OTf]).
Dicationic ionic liquids, such as this compound, are a class of molten salts characterized by a cation bearing two positively charged centers. This structural feature generally imparts distinct physicochemical properties compared to their single-charge monocationic counterparts.[1][2] Typically, DILs exhibit enhanced thermal stability and a wider electrochemical stability window, which are advantageous for high-voltage applications.[3] However, these benefits often come at the cost of increased viscosity and consequently, lower ionic conductivity.[1]
Comparative Electrochemical and Physical Properties
The following tables summarize the key electrochemical and physical properties of the monocationic imidazolium triflates, which serve as a baseline for understanding the expected performance of this compound.
Table 1: Electrochemical Properties
| Property | This compound (Expected) | 1-Butyl-3-methylimidazolium triflate ([BMIM][OTf]) | 1-Ethyl-3-methylimidazolium triflate ([EMIM][OTf]) |
| Electrochemical Window (V) | Wider than monocationic analogues | ~4.5 - 5.5[4][5] | ~4.0 - 5.0 |
| Ionic Conductivity (mS/cm) at 25°C | Lower than monocationic analogues | 3.3 | 9.8 |
Table 2: Physical Properties
| Property | This compound | 1-Butyl-3-methylimidazolium triflate ([BMIM][OTf]) | 1-Ethyl-3-methylimidazolium triflate ([EMIM][OTf]) |
| CAS Number | 120418-31-7[5] | 174899-66-2 | 145022-44-2 |
| Molecular Formula | C11H12F6N4O7S2[6] | C9H15F3N2O3S | C7H11F3N2O3S |
| Molecular Weight ( g/mol ) | 490.36[6] | 288.29 | 260.23 |
| Viscosity (cP) at 25°C | Higher than monocationic analogues | 91.4 | 47 |
| Density (g/mL) at 25°C | Data not available | 1.28 | 1.387 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the electrochemical properties of ionic liquids.
Cyclic Voltammetry (CV) for Electrochemical Window Determination
Objective: To determine the potential range over which the ionic liquid is electrochemically stable.
Methodology:
-
A three-electrode setup is used, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a leakless Ag/Ag+ electrode).[4]
-
The ionic liquid is dried under vacuum to remove any water, as water impurities can narrow the electrochemical window.[4][7]
-
The electrochemical cell is assembled in an inert atmosphere (e.g., a glovebox) to prevent moisture contamination.
-
Cyclic voltammetry is performed by scanning the potential from the open-circuit potential towards anodic and then cathodic limits.[4]
-
The electrochemical window is defined by the potentials at which a significant increase in current is observed, indicating the oxidation and reduction of the electrolyte.[4]
Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity
Objective: To measure the ionic conductivity of the ionic liquid.
Methodology:
-
A two-electrode setup with two parallel platinum electrodes of a known area and distance is used.
-
The cell is filled with the dried ionic liquid in an inert atmosphere.
-
Electrochemical impedance spectroscopy is performed over a wide frequency range (e.g., 1 MHz to 1 Hz).[4]
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = d / (Rb * A), where 'd' is the distance between the electrodes and 'A' is the electrode area.
Discussion and Outlook
The dicationic nature of this compound is anticipated to lead to a wider electrochemical window compared to its monocationic counterparts like [BMIM][OTf] and [EMIM][OTf]. This enhanced stability is a significant advantage for applications requiring higher operating voltages, such as high-energy-density batteries and supercapacitors. The limits of the electrochemical window are typically determined by the oxidation of the anion and the reduction of the cation.[4]
However, the larger size and potentially stronger intermolecular interactions of the dicationic structure are expected to result in higher viscosity and lower ionic conductivity.[1] Lower ionic conductivity can lead to higher internal resistance and reduced power density in electrochemical devices. Therefore, a trade-off exists between electrochemical stability and ion transport properties.
Future experimental work should focus on the precise measurement of the electrochemical and physical properties of this compound to validate these expected trends. Such data will be crucial for evaluating its potential as a viable electrolyte in advanced electrochemical systems and for guiding the design of new dicationic ionic liquids with optimized properties.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 120418-31-7 [sigmaaldrich.com]
- 6. This compound - CAS:120418-31-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,1'-Carbonylbis(3-methylimidazolium) triflate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,1'-Carbonylbis(3-methylimidazolium) triflate, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
General Safety Precautions:
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Splash-proof safety goggles and a face shield
-
A flame-resistant laboratory coat[3]
All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood. An emergency eyewash station and safety shower must be readily accessible[3].
Disposal Procedures:
The primary method for the disposal of this compound is through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations[2]. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Workflow:
-
Waste Identification and Segregation:
-
Label a dedicated, compatible waste container clearly as "Hazardous Waste: this compound".
-
Ensure the container is in good condition, free from leaks or damage, and has a secure lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible wastes can react violently or produce hazardous gases[4][5].
-
-
Container Management:
-
Keep the waste container securely sealed when not in use[2][5].
-
Store the container in a designated satellite accumulation area within the laboratory[4]. This area should be away from incompatible materials[2].
-
Liquid waste containers should not be filled to more than 75-80% capacity to allow for vapor expansion[6][7].
-
-
Spill Management:
-
In the event of a minor spill, clean it up immediately using dry cleanup procedures to avoid generating dust[2].
-
Use an absorbent material suitable for chemical spills. Do not use air hoses for cleaning[2].
-
Place all contaminated materials, including PPE, into a sealed, labeled container for hazardous waste disposal[2].
-
For major spills, evacuate the area and alert your institution's emergency response team and EHS department[2].
-
-
Final Disposal:
Disposal of Empty Containers:
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple Rinsing:
-
Thoroughly rinse the empty container with a suitable solvent (e.g., water, if appropriate, or another solvent recommended by your EHS department) at least three times[5].
-
The first rinseate must be collected and disposed of as hazardous waste[5]. Subsequent rinseates may also need to be collected, depending on local regulations.
-
-
Container Defacing:
-
After rinsing, deface or remove the original label to prevent misuse[5].
-
-
Final Disposal:
-
Dispose of the rinsed and defaced container as instructed by your institution's waste management guidelines. Some may be recycled, while others may need to be disposed of as solid waste[5].
-
Quantitative Data Summary:
| Hazard Statement | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation[1][2] |
Experimental Workflow for Disposal:
Caption: Disposal workflow for this compound.
References
- 1. This compound | 120418-31-7 [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. iolitec.de [iolitec.de]
Essential Safety and Operational Guide for 1,1'-Carbonylbis(3-methylimidazolium) triflate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 1,1'-Carbonylbis(3-methylimidazolium) triflate. Adherence to these procedural guidelines is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes the key hazards associated with this compound.
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation.[1][2] |
| H319 | Causes serious eye irritation.[1][2] |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation.[1][2] |
To mitigate these risks, the following personal protective equipment is mandatory when handling this substance.
| PPE Category | Specific Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[3][4][5] | Protects against splashes and aerosols that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4][5] | Prevents skin contact, which can be harmful and cause irritation. |
| Body Protection | Laboratory coat. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.[4][6] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Avoids inhalation, which can be harmful and cause respiratory tract irritation. |
Experimental Workflow and Handling Protocol
Proper handling of this compound is crucial to ensure safety and experimental integrity. The following diagram outlines the standard operating procedure.
References
- 1. This compound | 120418-31-7 [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
